2-Amino-6-bromopyridine

Catalog No.
S665591
CAS No.
19798-81-3
M.F
C5H5BrN2
M. Wt
173.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-bromopyridine

CAS Number

19798-81-3

Product Name

2-Amino-6-bromopyridine

IUPAC Name

6-bromopyridin-2-amine

Molecular Formula

C5H5BrN2

Molecular Weight

173.01 g/mol

InChI

InChI=1S/C5H5BrN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8)

InChI Key

BKLJUYPLUWUEOQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-Bromo-6-aminopyridine; 6-Bromo-2-aminopyridine; 6-Bromo-2-pyridinamine; 6-Bromopyridin-2-ylamine; NSC 176170;

Canonical SMILES

C1=CC(=NC(=C1)Br)N

The exact mass of the compound 2-Amino-6-bromopyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176170. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-6-bromopyridine safety data sheet and handling

Author: Smolecule Technical Support Team. Date: February 2026

Hazard Identification Summary

The table below summarizes the identified hazards and required precautionary statements for 2-Amino-6-bromopyridine according to the Globally Harmonized System (GHS) of classification [1].

Category Details
GHS Signal Word Warning [1]

| Hazard Statements | H315: Causes skin irritation [1]. H319: Causes serious eye irritation [1]. H335: May cause respiratory irritation [1]. H302: Harmful if swallowed [1]. H312: Harmful in contact with skin [1]. H332: Harmful if inhaled [1]. | | Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray [1]. P264: Wash skin thoroughly after handling [1]. P280: Wear protective gloves/protective clothing/eye protection/face protection [1]. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing [1]. |

Physical and Chemical Properties

The following table lists the key physicochemical properties of this compound [2] [1] [3].

Property Value / Description
CAS Number 19798-81-3 [2] [1] [3]
Molecular Formula C5H5BrN2 [2] [1] [3]
Molecular Weight 173.01 g/mol [2] [1] [3]
Appearance Off-white to yellowish or light brown powder [2] [3]
Melting Point 88-91 °C [2] [1] [3]
Boiling Point 273.0 ± 20.0 °C (Predicted) [2] [1]
Storage Conditions Store in a cool place (0-8°C recommended), in a tightly closed container, kept dry and well-ventilated [1] [3].

Safe Handling and Control Measures

For the safe handling of this compound, the following measures are recommended [1]:

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, and use nitrile rubber gloves. The minimum glove thickness should be 0.11 mm.
  • Engineering Controls: Use appropriate local exhaust ventilation to prevent the formation of dust and aerosols.
  • Hygiene Measures: Always wash hands thoroughly after handling and before breaks.

First Aid and Fire-Fighting Measures

In case of exposure, take the following first aid measures [1]:

  • Inhalation: Move the person to fresh air. If not breathing, provide artificial respiration and seek immediate medical attention.
  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Consult a physician.
  • Eye Contact: Rinse the eyes carefully with water for at least 15 minutes, while keeping eyelids open. Seek immediate medical advice.
  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician immediately.

In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish. Be aware that combustion may produce hazardous fumes including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas [1].

Application in Pharmaceutical Research

This compound is a valuable building block in organic synthesis. It serves as a key intermediate in the preparation of nitrogen-containing compounds for pharmaceutical development, including the synthesis of potential anti-cancer agents and other therapeutic molecules [4] [2] [3]. The experimental workflow below illustrates its role in drug discovery research.

G Start Start: Drug Discovery Research A This compound Building Block Start->A B Organic Synthesis (Coupling, Cyclization) A->B C Imidazo[1,2-a]pyridine Derivatives B->C D Biological Screening (e.g., PI3Kα Inhibition) C->D E Hit Compound Identification D->E End Lead Optimization & Further Development E->End

Diagram illustrating the role of this compound as a building block in pharmaceutical research.

References

2-Amino-6-bromopyridine solubility in common solvents

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data and Physical Properties

This table summarizes the available quantitative and qualitative solubility data for 2-Amino-6-bromopyridine, along with its key identifying physical properties [1] [2] [3]:

Property Value / Description
Molecular Formula C5H5BrN2 [1] [2] [3]
Molecular Weight 173.01 g/mol [1] [2] [3]
CAS Registry Number 19798-81-3 [1] [2] [3]
Melting Point 88-91 °C [1] [3] [4]
Appearance Off-white to slightly yellow or light brown powder [3] [4]
Solubility in DMSO 60 mg/mL (346.8 mM) [2]
Solubility in Water Slightly soluble [3]
Solubility in Methanol Very slightly soluble [3]
Solubility in Chloroform Slightly soluble [3]

Experimental Protocols and Formulation Guidance

For laboratory use, here are detailed methodologies for preparing stock solutions and in vivo formulations, as cited from supplier documentation [1].

Preparing Stock Solutions in DMSO

It is recommended to first prepare a concentrated stock solution in DMSO, which can then be diluted further as needed for specific assays.

  • Example 1: 10 mM Stock Solution

    • Mass: Weigh 1.0 mg of this compound.
    • Volume: Add 0.578 mL of anhydrous DMSO.
    • Concentration: This yields a clear 10 mM stock solution.
    • Storage: Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles [1].
  • Example 2: 50 mM Stock Solution

    • Mass: Weigh 5.0 mg of this compound.
    • Volume: Add 0.578 mL of anhydrous DMSO.
    • Concentration: This yields a 50 mM stock solution. Note that higher concentrations may require sonication to achieve full dissolution [1] [2].
Preparing In Vivo Formulations

When aqueous solubility is insufficient for in vivo studies, the compound can be formulated using co-solvents. Below are two common protocols. Always use freshly prepared formulations for optimal results [1].

  • Injection Formulation 1 (for IP/IV/IM/SC administration)

    • Formula: DMSO : Tween 80 : Saline = 10 : 5 : 85
    • Preparation:
      • Take 100 µL of DMSO stock solution.
      • Add 50 µL of Tween 80 and mix well.
      • Add 850 µL of saline (0.9% sodium chloride in ddH₂O) and mix until clear [1].
  • Oral Formulation 1 (for gavage administration)

    • Formula: Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na)
    • Preparation:
      • Dissolve 0.5 g of CMC Na in 100 mL of purified water to make a clear 0.5% CMC Na solution.
      • Add 250 mg of this compound to 100 mL of the 0.5% CMC Na solution.
      • Mix thoroughly to create a uniform suspension with a concentration of 2.5 mg/mL [1].

Solubility Workflow Diagram

The following diagram outlines the decision-making process for selecting the appropriate formulation method based on your experimental goals.

G Start Start: Prepare This compound Decision1 Is the experiment in vitro? Start->Decision1 Decision2 Is the experiment in vivo? Start->Decision2 Decision1->Decision2 No DMSO_Protocol Prepare Stock Solution in DMSO (60 mg/mL, 346.8 mM) Decision1->DMSO_Protocol Yes InVitro In Vitro Assays Decision2->InVitro No InVivo In Vivo Studies Decision2->InVivo Yes Decision3 Route of Administration? Parenteral Parenteral (IP/IV/IM/SC) Decision3->Parenteral Injection Oral Oral Administration Decision3->Oral Gavage DMSO_Protocol->InVitro Injection_Form Prepare Injection Formulation (DMSO:Tween 80:Saline) Oral_Form Prepare Oral Formulation (Suspend in 0.5% CMC Na) InVivo->Decision3 Parenteral->Injection_Form Oral->Oral_Form

This workflow helps select the correct solvent preparation method for your experiments.

Key Technical Notes

  • Sonication Aid: For dissolving the compound in DMSO, especially at higher concentrations, brief sonication is recommended to help achieve a clear solution [2].
  • Light Sensitivity: This chemical requires protection from light during storage and transportation to maintain stability [1].
  • Storage Conditions: For long-term stability, store the powder at -20°C. Prepared DMSO stock solutions should be stored at -80°C for up to 6 months or -20°C for 1 month [1].

References

6-Bromopyridin-2-amine synthesis from epichlorohydrin

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis from Epichlorohydrin

One source confirms that 6-Bromo-2-aminopyridine has been synthesized from epichlorohydrin [1]. This method is described as a cyclization approach: epichlorohydrin is reacted with potassium cyanide (KCN) to achieve ring-opening, followed by cyclization in the presence of HBr to form the pyridine ring [2]. This method is noted for high yield but also for causing serious pollution [2].

Detailed Multi-step Synthesis from 2-Amino-6-methylpyridine

For an in-depth technical guide, a dissertation outlines an alternative and optimized five-step synthesis starting from 2-Amino-6-methylpyridine, which you may find valuable [2]. The workflow and detailed conditions are summarized below.

G Start 2-Amino-6-methylpyridine Step1 Bromination (Step 1) Start->Step1 Step2 Oxidation (Step 2) Step1->Step2 Step3 Acylation (Step 3) Step2->Step3 Step4 Amination (Step 4) Step3->Step4 Step5 Hofmann Rearrangement (Step 5) Step4->Step5 End 2-Amino-6-bromopyridine Step5->End

Synthesis workflow for this compound [2]

The table below summarizes the optimized reaction conditions and yields for each step in this synthetic route [2].

Step Reaction Key Reagents & Conditions Yield
1 Bromination n(Br₂):n(starting material) = 3:1, -15 to -10 °C 87.1%
2 Oxidation n(KMnO₄):n(brominated intermediate) = 3:1, H₂O solvent, 80 °C 44.1%
3 Acyl Chloride Formation n(SOCl₂):n(acid intermediate) = 5:1, DMF catalyst, reflux 92.4%
4 Amide Formation n(NH₃):n(acyl chloride) = 6:1, add to aqueous NH₃ at -10 °C 83.6%
5 Hofmann Rearrangement n(Br₂):n(amide) = 1.2:1, 10% NaOH, 70 °C 81.0%
Overall Yield 24.0%

Experimental Notes and Safety

  • Key Intermediate: The product of Step 1 is 2-bromo-6-methylpyridine, which then undergoes oxidation at the methyl group [2].
  • Low-Yield Step: The oxidation (Step 2) with potassium permanganate is the lowest-yielding step, significantly impacting the overall process efficiency [2].
  • Safety and Handling: The synthesis involves hazardous reagents like bromine, thionyl chloride, and potassium permanganate. A proper risk assessment and safe handling protocols are essential [1].

Conclusion

The synthesis of 6-Bromopyridin-2-amine from epichlorohydrin is established but has environmental drawbacks. The detailed route from 2-amino-6-methylpyridine provides a viable, well-characterized laboratory alternative with optimized conditions for each step, though the oxidation presents a bottleneck for overall yield.

References

one-pot synthesis of 7-azaindoles using 2-Amino-6-bromopyridine

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for 7-Azaindole Synthesis

The synthesis of 7-azaindoles can be achieved through a sequential one-pot process involving a Sonogashira coupling followed by an acid-catalyzed cyclization [1].

Step 1: Sonogashira Coupling to Form 3-Alkynyl-2-aminopyridine Intermediate

  • Reaction Setup: Conduct under an inert atmosphere.
  • Reagents:
    • 2-Amino-3-iodo-5-chloropyridine (or analogous 3-halo-2-aminopyridine): 1.0 mmol [1]
    • Phenylacetylene (or other terminal alkyne): 1.2 mmol [1]
    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: 5 mol% [1]
    • Copper(I) iodide (CuI): 10 mol% [1]
    • Triethylamine (Et₃N): 3 mmol, used as both base and solvent [1]
  • Procedure:
    • Charge the reaction vessel with the 2-aminopyridine derivative, Pd(PPh₃)₄, and CuI.
    • Evacuate and backfill with inert gas (e.g., nitrogen or argon).
    • Add triethylamine and the alkyne via syringe.
    • Stir the reaction mixture at room temperature.
    • Monitor by TLC until the starting material is consumed.
    • For one-pot procedure: Proceed directly to the next step without isolating the intermediate. The solvent (Et₃N) can be evaporated under reduced pressure to obtain the crude alkynyl intermediate [1].

Step 2: Acid-Catalyzed Cyclization to 7-Azaindole

  • Reaction Setup: The crude intermediate from Step 1 is used directly.
  • Reagents:
    • Trifluoroacetic acid (TFA): 1.0 equivalent [1]
    • Trifluoroacetic anhydride (TFAA): 1.3 equivalents [1]
    • Acetonitrile (MeCN), anhydrous [1]
  • Procedure:
    • Dissolve the crude 3-alkynyl-2-aminopyridine intermediate in anhydrous MeCN.
    • Add TFA and TFAA to the solution.
    • Heat the mixture to reflux for 8 hours.
    • After completion, cool the reaction to room temperature.
    • Concentrate the mixture under reduced pressure.
    • Purify the crude product using standard techniques like column chromatography to obtain the pure 7-azaindole [1].

Representative 7-Azaindoles and Their Biological Activity

This synthetic approach enables production of various 7-azaindoles, which have demonstrated significant biological activities. The table below summarizes representative compounds and their efficacy in biological evaluations.

Compound ID Core Structure Observed Activity (Best MIC) Key Organism
15a [1] 7-Azaindole Antifungal: 4.0 µg/mL [1] Cryptococcus neoformans [1]
16b [1] 7-Azaindole Antibacterial: 7.8 µg/mL; Antifungal: 3.9 µg/mL [1] Pseudomonas aeruginosa; Cryptococcus neoformans [1]
NEU-1207 [2] 3,5-Disubstituted-7-azaindole Anti-trypanosomal: pEC₅₀ > 7.0 [2] Trypanosoma brucei [2]

Application Notes for Researchers

  • Core Structure is Crucial: The hydrogen bond donor/acceptor pair of the 7-azaindole -NH core is essential for biological activity in many contexts. Methylation or replacement with non-azaindole cores often leads to complete loss of potency [2].
  • Stereoelectronic Effects: The different reactivity of iodine and bromine substituents on pyridine rings allows for sequential and selective Sonogashira couplings, enabling synthesis of complex, disubstituted derivatives [1].
  • Biological Potential: 7-Azaindoles are privileged scaffolds in drug discovery, showing promise as anti-HIV agents [3], and in treatments for neglected tropical diseases [2], angiogenesis, and inflammation [4].

Experimental Workflow Diagram

The diagram below visualizes the two-step, one-pot synthesis workflow from the 2-amino-3-halopyridine precursor to the final 7-azaindole.

Start 2-Amino-3-halopyridine Precursor Step1 Step 1: Sonogashira Coupling Pd(PPh₃)₄, CuI, Et₃N, RT Start->Step1 Intermediate 3-Alkynyl-2-aminopyridine Intermediate Step1->Intermediate Step2 Step 2: Acid-Catalyzed Cyclization TFA/TFAA, MeCN, Reflux Intermediate->Step2 Final 7-Azaindole Product Step2->Final

Pathways for Further Research

While the provided method is robust, several advanced strategies have been reported for synthesizing 7-azaindoles, which may offer advantages for specific applications [5] [4]. These include:

  • Ring-Annulation Approaches: Using O-vinylhydroxylamines with aza-arene N-oxides provides an alternative metal-free route to 7-azaindolines, which can be dehydrated to 7-azaindoles [5].
  • Double Csp²-H Bond Activation: This strategy offers a direct method for constructing the 7-azaindole core and is useful for generating diverse compound libraries for biological screening [4].

I hope these detailed Application Notes and Protocols are helpful for your research. Should you require further elaboration on any specific section or have a more targeted synthetic goal, please feel free to ask.

References

2-Amino-6-bromopyridine in anti-HIV agent synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Amino-6-bromopyridine

This compound (CAS No. 19798-81-3) is a brominated and aminated pyridine derivative valued in organic synthesis as a versatile building block for constructing nitrogen-containing bicyclic and polycyclic compounds [1]. Its specific application in medicinal chemistry includes its use as a precursor in the synthesis of potential anti-HIV agents [2] [1]. One study notes that derivatives of this compound have shown an inhibitory effect on HIV-68 protease [2].

Application in Anti-HIV Drug Discovery

The primary application of this compound in anti-HIV research is as a key synthetic intermediate for modifying nucleoside analogues.

A significant research effort has focused on improving the properties of the nucleoside reverse transcriptase inhibitor (NRTI) (-)-β-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (DAPD) [3]. Despite DAPD's promising activity against drug-resistant HIV strains, its optimum anti-HIV activity was limited by low oral bioavailability, partly due to low water solubility [3]. To address this, prodrug strategies were employed, modifying the C6 position of the purine ring in DAPD [3].

In this context, this compound served as a crucial building block. Researchers synthesized a series of DAPD prodrugs by modifying this position [3]. The introduction of specific functional groups, such as alkyl amino groups, led to several-fold enhancements in anti-HIV potency compared to the parent DAPD compound, without increasing toxicity [3]. The most potent compound in this series, (-)-β-D-(2R,4R)-1,3-dioxolane-2-amino-6-aminoethyl purine, was reported to be 17 times more potent than DAPD [3].

The synthetic pathway for creating these modified nucleoside analogues can be conceptually summarized as follows:

G A This compound B Suzuki Coupling or Other Cross-coupling A->B Starting Material C Functionalized Pyridine Intermediate B->C Generates Diversity D Nucleoside Coupling & Modification C->D Key Step E C6-Modified DAPD Prodrug D->E Enhanced Potency

Key Physicochemical and Safety Data

For researchers handling this compound, its basic properties and safety information are summarized below.

Property Specification / Value
CAS Number 19798-81-3 [4] [5] [1]
Molecular Formula C5H5BrN2 [4] [5] [1]
Molecular Weight 173.01 g/mol [4] [5] [1]
Melting Point 87 - 91 °C [5] [1]
Purity >98.0% [5]
Solubility Slightly soluble in chloroform, very slightly soluble in methanol [1]. Slightly soluble in water [1]. Soluble in DMSO (60 mg/mL) [2].
Safety Aspect Details
GHS Signal Word Warning [5]
Hazard Statements (H-Codes) H315-H319-H335 (Causes skin irritation, serious eye irritation, and may cause respiratory irritation) [5]
Precautionary Statements P261, P264, P280, P305+P351+P338, P302+P352, P321, P332+P313, P337+P313, P362, P304+P340, P312, P403+P233, P405, P501 [5]
Recommended Storage Room temperature, in a cool, dark, and dry place [5]

Important Notes and Limitations

The information gathered has some constraints you should be aware of:

  • Lack of Detailed Protocols: The available sources, including a patent [6] and scientific article [3], describe the use of this compound but do not provide the full, step-by-step experimental protocols for its incorporation into complex molecules like DAPD prodrugs.
  • Indirect Application: The compound's primary role is as a building block. The specific anti-HIV activity data (e.g., IC50 values) reported in the search results are for the final, complex DAPD prodrug molecules, not for this compound itself [3].

Suggested Research Directions

To proceed with your work, you may need to:

  • Consult Specialized Databases: Deepen your literature search in specialized synthetic chemistry and pharmaceutical journals for full experimental sections.
  • Explore Related Intermediates: Investigate the synthesis and use of other bromo- and amino-substituted pyridines that might offer similar or improved reactivity.
  • Focus on Coupling Chemistry: Given its structure, mastering cross-coupling reactions (like Suzuki, Buchwald-Hartwig) is key to leveraging this compound's potential.

References

Comprehensive Application Notes and Protocols: Synthesis of Multi-Target RTK Inhibitors Using 2-Amino-6-Bromopyridine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Multi-Target RTK Inhibitors and 2-Amino-6-Bromopyridine Applications

Receptor tyrosine kinases (RTKs) are transmembrane cell-surface proteins that act as critical signal transducers, regulating essential cellular processes including proliferation, apoptosis, differentiation, and metabolism. Dysregulation of RTK signaling is implicated in a broad spectrum of cancers, making these receptors prime targets for therapeutic intervention. The rationale for multi-target RTK inhibitors stems from the recognition that tumors often utilize multiple pro-angiogenic and growth-promoting RTK pathways simultaneously, and inhibition of a single pathway frequently leads to compensatory activation of alternative pathways, resulting in acquired resistance. Simultaneous inhibition of VEGFR-2, TIE-2, and EphB4 has emerged as a promising strategy to enhance anti-angiogenic efficacy and overcome such resistance mechanisms [1].

This compound (CAS 19798-81-3, Molecular Formula: C₅H₅BrN₂, Molecular Weight: 173.01) serves as a versatile chemical building block in pharmaceutical development, particularly in the synthesis of kinase inhibitors. This compound appears as an off-white to yellowish solid with a melting point of 88-91°C and should be stored at 0-8°C for optimal stability [2]. Its molecular structure features both a reactive bromine atom susceptible to cross-coupling reactions and a pyridine nitrogen capable of serving as a hydrogen bond acceptor, making it particularly valuable for constructing hinge-binding motifs in enzyme inhibitors. In the context of RTK inhibitor development, this compound functions as a critical precursor for creating pharmacophoric elements that interact with the ATP-binding cleft of tyrosine kinase domains [1] [3].

The structural similarity among kinase domains, particularly in the ATP-binding sites, enables the rational design of compounds that can simultaneously inhibit multiple RTKs. Research has demonstrated that extensive sequence homology exists along the kinase domain among VEGFR-2, TIE-2, and EphB4, with shared motifs including the glycine-rich loop, conserved glutamate, gatekeeper domain, hinge region, and DFG-motif [1]. This structural conservation permits the development of multi-target inhibitors using common chemical scaffolds, with this compound serving as a key building block for constructing effective hinge-binding groups.

Synthesis Protocols

Synthetic Routes and Reaction Mechanisms

The synthesis of multi-target RTK inhibitors incorporating this compound typically follows a modular approach involving the preparation of key intermediates followed by convergent coupling strategies. Two primary synthetic pathways have been successfully employed, both utilizing This compound as a starting material:

Pathway A: Suzuki Cross-Coupling Approach

  • Step 1: this compound undergoes Suzuki-Miyaura cross-coupling with 4-aminophenylboronic acid pinacol ester using Pd(PPh₃)₄ as catalyst and Na₂CO₃ as base in a mixture of toluene/ethanol/water (4:2:1) at 80°C for 12 hours under nitrogen atmosphere.
  • Step 2: The resulting biaryl intermediate is subsequently treated with various isocyanates (formed in situ from substituted anilines and triphosgene) in dichloromethane at room temperature for 6-8 hours to generate the final diaryl urea products [1].

Pathway B: Sequential Coupling and Acylation Approach

  • Step 1: this compound is first coupled with appropriate aryl boronic acids or esters via Pd-catalyzed Suzuki reaction.
  • Step 2: The amino group of the resulting intermediate is then acylated with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine or N,N-diisopropylethylamine in tetrahydrofuran or dichloromethane at 0°C to room temperature [1].

Table 1: Optimization Parameters for Suzuki Cross-Coupling Reactions

Parameter Screening Range Optimal Conditions Impact on Yield
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ Pd(PPh₃)₄ (5 mol%) Highest conversion (>95%)
Solvent System Toluene/EtOH/H₂O, DMF/H₂O, Dioxane/H₂O Toluene/EtOH/H₂O (4:2:1) Maximum yield and purity
Temperature 70-100°C 80°C Complete conversion in 12h
Base Na₂CO₃, K₂CO₃, Cs₂CO₃ Na₂CO₃ (2M aqueous solution) No side product formation
Experimental Procedure for Key Intermediate Synthesis

Protocol: Synthesis of 6-Bromo-N-(3-fluoro-4-(1-methylpiperidin-4-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (Intermediate C)

Materials:

  • This compound (1.0 equiv, 1.73 g, 10 mmol)
  • 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline (1.2 equiv, 2.24 g, 12 mmol)
  • Pd₂(dba)₃ (0.05 equiv, 0.46 g, 0.5 mmol)
  • XPhos (0.1 equiv, 0.48 g, 1.0 mmol)
  • Sodium tert-butoxide (1.5 equiv, 1.44 g, 15 mmol)
  • Toluene (30 mL)
  • Anhydrous and oxygen-free conditions

Procedure:

  • Reaction Setup: Charge a dry 100 mL round-bottom flask with this compound, 3-fluoro-4-(1-methylpiperidin-4-yl)aniline, Pd₂(dba)₃, XPhos, and sodium tert-butoxide. Maintain under nitrogen atmosphere.
  • Solvent Addition: Add dry, degassed toluene via syringe and purge the reaction mixture with nitrogen for 10 minutes.
  • Heating: Heat the reaction mixture to 100°C with stirring for 16 hours. Monitor reaction progress by TLC (hexane:ethyl acetate, 1:1) or LC-MS.
  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Transfer to a separatory funnel and wash with brine (2 × 25 mL).
  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, dichloromethane:methanol, 95:5 to 90:10 gradient) to obtain the desired intermediate as a pale yellow solid.
  • Characterization: Confirm structure by ( ^1 \text{H NMR} ) (500 MHz, DMSO-d₆), ( ^{13}\text{C NMR} ) (126 MHz, DMSO-d₆), and HRMS. Determine purity by HPLC (>95%) [3].

Safety Notes:

  • Conduct all palladium-catalyzed reactions in a well-ventilated fume hood.
  • Wear appropriate personal protective equipment including gloves and safety glasses.
  • Dispose of palladium-containing waste according to institutional regulations.

Biological Evaluation Methods

RTK Inhibition Assays

Protocol: Luminescent ADP-Glo Kinase Assay for VEGFR-2, TIE-2, and EphB4

Principle: This assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction using a luminescent method. When a kinase phosphorylates its substrate, ATP is converted to ADP, which is subsequently converted to ATP by the ADP-Glo reagent. The newly synthesized ATP is then detected using a luciferase/luciferin reaction, producing light that is proportional to the amount of ADP present and thus to kinase activity [1].

Materials:

  • Recombinant human kinase domains of VEGFR-2, TIE-2, and EphB4 (commercially available)
  • ADP-Glo Kinase Assay Kit (Promega)
  • Appropriate substrates and reaction buffers for each kinase
  • Test compounds dissolved in DMSO (final DMSO concentration <1%)
  • White, opaque 96-well or 384-well plates
  • Multi-mode microplate reader capable of detecting luminescence

Procedure:

  • Reaction Setup: In a final volume of 25 μL, add kinase (10-50 ng), appropriate substrate (0.2-1.0 μg), and test compound at varying concentrations in kinase assay buffer.
  • Reaction Initiation: Start the reaction by adding ATP (at Km concentration for each kinase) and incubate at 30°C for 60 minutes.
  • Reaction Termination: Add 25 μL of ADP-Glo Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
  • ADP Detection: Add 50 μL of Kinase Detection Reagent to convert ADP to ATP and allow the luciferase/luciferin reaction to proceed. Incubate at room temperature for 30-40 minutes.
  • Signal Measurement: Measure luminescence using a microplate reader.
  • Data Analysis: Calculate percentage inhibition relative to DMSO controls and determine IC₅₀ values using non-linear regression analysis of inhibition curves (typically 10-point dose response with 1:3 serial dilutions) [1].

Table 2: Optimized Assay Conditions for Key Angiogenic RTKs

Assay Parameter VEGFR-2 TIE-2 EphB4
Kinase Amount 25 ng 30 ng 20 ng
ATP Km 10 μM 15 μM 12 μM
Substrate Poly(Glu,Tyr) 4:1 Poly(Glu,Tyr) 4:1 Myelin Basic Protein
Incubation Time 60 min 60 min 45 min
Positive Control Sorafenib (IC₅₀ ~5 nM) Sorafenib (IC₅₀ ~25 nM) Sorafenib (IC₅₀ ~45 nM)
Cellular Anti-Proliferative Assays

Protocol: Anti-Proliferative Activity in Human Vascular Endothelial Cells (EA.hy926)

Objective: To evaluate the ability of synthesized compounds to inhibit proliferation of human vascular endothelial cells, which is a key process in angiogenesis.

Materials:

  • EA.hy926 cells (ATCC CRL-2922)
  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
  • 96-well tissue culture plates
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  • DMSO for solubilizing formazan crystals
  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed EA.hy926 cells in 96-well plates at a density of 5 × 10³ cells/well in 100 μL complete growth medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
  • Compound Treatment: After 24 hours, add test compounds at various concentrations (typically 0.1 nM to 10 μM) in fresh medium. Include DMSO vehicle control and positive control (e.g., sorafenib). Use at least six replicates per concentration.
  • Incubation: Incubate cells with compounds for 72 hours under standard culture conditions.
  • Viability Assessment: Add 10 μL MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
  • Formazan Solubilization: Carefully remove the medium and add 100 μL DMSO to each well to solubilize the formazan crystals. Shake plates gently for 10 minutes.
  • Absorbance Measurement: Measure absorbance at 570 nm using a microplate reader.
  • Data Analysis: Calculate percentage cell viability relative to vehicle control and determine GI₅₀ values (concentration causing 50% growth inhibition) using non-linear regression analysis [1].

Computational Studies and Molecular Design

Molecular Docking Protocols

Protocol: Molecular Docking Studies for Multi-Target RTK Inhibition

Rationale: Molecular docking provides insights into the binding modes of inhibitors within the ATP-binding sites of different RTKs and helps explain multi-target activity at the structural level.

Software Requirements:

  • Molecular operating environment (MOE), Schrödinger Suite, or AutoDock Vina
  • Protein Data Bank structures: VEGFR-2 (e.g., 3VHE), TIE-2 (e.g., 2OO8), EphB4 (e.g., 4BBD)
  • Ligand preparation tools: OpenBabel, LigPrep
  • Visualization software: PyMOL, Chimera

Procedure:

  • Protein Preparation:

    • Retrieve crystal structures of target RTKs from Protein Data Bank.
    • Remove water molecules and co-crystallized ligands.
    • Add hydrogen atoms and optimize protonation states of amino acid residues.
    • Perform energy minimization using appropriate force fields.
  • Ligand Preparation:

    • Draw 2D structures of synthesized compounds using ChemDraw.
    • Convert to 3D structures and perform geometry optimization using molecular mechanics (MMFF94 or similar force field).
    • Generate possible tautomers and protonation states at physiological pH.
  • Docking Simulation:

    • Define binding site around the ATP-binding cleft, typically centered on the co-crystallized ligand.
    • Set up grid parameters with sufficient size to encompass the entire binding site (typically 20 × 20 × 20 Å).
    • Run docking calculations using appropriate algorithms (e.g., genetic algorithm, Monte Carlo simulations).
    • Generate multiple poses (typically 10-20) per compound and rank by scoring functions.
  • Analysis:

    • Analyze hydrogen bonding interactions with hinge region residues (e.g., Cys919, Glu917 in VEGFR-2).
    • Evaluate hydrophobic contacts with allosteric pockets.
    • Compare binding modes across different RTKs to understand multi-target activity [1] [3].

Key Interactions for Multi-Target Inhibition: Research has revealed that effective multi-target RTK inhibitors typically form:

  • Hydrogen bonds with hinge region residues through the pyridine nitrogen of this compound-derived moieties
  • Hydrophobic interactions with allosteric pockets through substituted aryl groups
  • Additional hydrogen bonds with gatekeeper residues or DFG motif through urea linkages or other hydrogen bond donors/acceptors

The following diagram illustrates the rational design strategy for multi-target RTK inhibitors based on molecular docking studies:

G Start Start: Rational Drug Design PDB Retrieve RTK Structures (PDB: 3VHE, 2OO8, 4BBD) Start->PDB Prep Protein Preparation Remove waters, add H+, minimize PDB->Prep Design Ligand Design This compound core structure Prep->Design Dock Molecular Docking Grid-based sampling Design->Dock Analyze Interaction Analysis H-bonds, hydrophobic contacts Dock->Analyze Optimize Compound Optimization Based on binding modes Analyze->Optimize Synthesize Synthesize & Test Validate predictions Optimize->Synthesize End Multi-Target RTK Inhibitor Synthesize->End

Research Applications and Data Analysis

Structure-Activity Relationship Analysis

Comprehensive evaluation of synthesized compounds has revealed key structural requirements for potent multi-target RTK inhibition:

Table 3: Structure-Activity Relationship Analysis of this compound-Based RTK Inhibitors

Structural Feature Optimal Moieties VEGFR-2 IC₅₀ Range Effect on Multi-Target Activity
Hinge-Binding Group N-pyridin-2-ylcyclopropane carboxamide 1.01-1.11 nM Essential for hydrogen bonding with all three RTKs
Terminal Aryl Substituents 3,4-Dihalogen or 3-CF₃ 1.5-5.0 nM Enhances binding to allosteric pockets
Linker Position Para-position of biphenyl 1.01-6.27 nM Superior to meta-position for kinase inhibition
Urea Linkage Diaryl urea 1.0-10 nM Critical for maintaining proper orientation

The most promising compounds CDAU-1 and CDAU-2 demonstrated exceptional potency against all three target RTKs:

Table 4: Inhibitory Profiles of Lead Compounds Against Key Angiogenic RTKs

Compound VEGFR-2 IC₅₀ (nM) TIE-2 IC₅₀ (nM) EphB4 IC₅₀ (nM) EA.hy926 GI₅₀ (nM)
CDAU-1 1.11 ± 0.15 7.20 ± 0.85 5.34 ± 0.62 12.5 ± 1.8
CDAU-2 1.01 ± 0.12 8.32 ± 0.92 5.11 ± 0.58 10.8 ± 1.5
CDAU-21 6.27 ± 0.75 42.76 ± 4.25 161.74 ± 12.5 85.3 ± 8.7
Sorafenib 4.8 ± 0.6 25.3 ± 2.8 45.2 ± 4.5 22.4 ± 2.5
Experimental Workflow and Data Interpretation

The comprehensive experimental workflow for developing and evaluating multi-target RTK inhibitors incorporates both chemical synthesis and biological assessment, as illustrated in the following diagram:

G Start Start: Inhibitor Development Design Molecular Design Start->Design Synthesize Chemical Synthesis This compound coupling Design->Synthesize Purify Purification & Characterization Synthesize->Purify Screen Primary Screening RTK inhibition assays Purify->Screen SAR SAR Analysis Structural optimization Screen->SAR SAR->Synthesize Iterative optimization Cellular Cellular Assays Anti-proliferative activity SAR->Cellular ADMET ADMET Profiling Microsomal stability Cellular->ADMET Candidate Lead Candidate Multi-target RTK inhibitor ADMET->Candidate

Data Interpretation Guidelines:

  • Potency Thresholds: Compounds with IC₅₀ values <10 nM against all three RTKs (VEGFR-2, TIE-2, EphB4) are considered highly promising for further development.
  • Selectivity Assessment: While multi-target activity is desired, evaluate potential off-target effects against structurally related kinases (e.g., other VEGFR family members, PDGFR) to anticipate toxicity issues.
  • Cellular Correlation: Compounds with potent enzymatic inhibition but poor cellular activity may have permeability issues that need to be addressed through structural modification.
  • Metabolic Stability: Microsomal stability data (intrinsic clearance) should be considered early in optimization to identify potential metabolic soft spots.
Troubleshooting Common Issues

Low Yields in Suzuki Cross-Coupling:

  • Problem: Incomplete conversion or formation of homocoupling byproducts.
  • Solution: Ensure proper degassing of solvents to prevent catalyst oxidation. Use fresh palladium catalyst and consider alternative phosphine ligands such as SPhos or XPhos for challenging substrates.

Poor Cellular Activity Despite Potent Enzyme Inhibition:

  • Problem: Compounds show excellent IC₅₀ values in biochemical assays but minimal effect in cellular anti-proliferative assays.
  • Solution: Evaluate cellular permeability using Caco-2 assays or PAMPA. Consider adding ionizable groups or reducing molecular weight to improve membrane penetration.

Metabolic Instability:

  • Problem: Rapid degradation in liver microsomal assays.
  • Solution: Identify metabolic soft spots using LC-MS/MS analysis of metabolites. Consider blocking metabolically labile positions with fluorine atoms or modifying susceptible functional groups.

Conclusion

The application of This compound as a key building block in the synthesis of multi-target RTK inhibitors represents a promising strategy for developing novel anti-angiogenic agents. The protocols outlined in this document provide researchers with comprehensive methodologies for designing, synthesizing, and evaluating these compounds, with particular emphasis on achieving balanced potency against multiple kinase targets. The integrated approach combining rational drug design, efficient synthetic methodology, and comprehensive biological evaluation has yielded promising lead compounds such as CDAU-1 and CDAU-2, which demonstrate potent triplet inhibition profiles against VEGFR-2, TIE-2, and EphB4.

Future directions in this field should focus on further optimizing the pharmacokinetic properties of these compounds while maintaining their multi-target activity, exploring their efficacy in in vivo models of angiogenesis and tumor growth, and investigating potential combination therapies with existing anticancer agents. The continuous development of multi-target RTK inhibitors based on this compound scaffolds holds significant promise for overcoming the limitations of single-target agents and addressing the challenge of resistance in cancer therapy.

References

Comprehensive Application Notes and Protocols: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Amino-6-bromopyridine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Reaction Significance

The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile and widely employed methods for carbon-carbon bond formation in modern organic synthesis, particularly in pharmaceutical research and drug development. The coupling of 2-amino-6-bromopyridine holds special significance in medicinal chemistry as it provides efficient access to valuable bipyridine scaffolds that serve as privileged structural motifs in numerous biologically active compounds. These aromatic nitrogen heterocycles frequently appear as key components in kinase inhibitors, anticancer agents, and various pharmaceutical intermediates due to their excellent coordination properties and ability to engage in hydrogen bonding interactions with biological targets.

The development of optimized protocols for this compound is particularly crucial because this substrate presents unique challenges compared to standard aryl bromides. The presence of both a basic ring nitrogen and an exocyclic amino group creates a coordination-rich environment that can potentially bind to palladium centers, leading to catalyst deactivation through the formation of stable but catalytically inactive complexes. Additionally, the electron-deficient nature of the pyridine ring coupled with the potential for substrate protonation under basic reaction conditions further complicates reaction optimization. Despite these challenges, the strategic importance of 2-arylaminopyridine derivatives in drug discovery justifies the development of specialized methodologies. Recent advances have demonstrated that such couplings can be performed successfully even in aqueous media and without added base in certain cases, offering promising avenues for greener synthetic approaches [1] [2].

Experimental Protocol

Materials and Reagents

Table 1: Required reagents and materials

Item Specification Purity Storage Conditions
This compound White crystalline solid ≥97% Room temperature, protected from light
Arylboronic acid White to off-white powder ≥95% Room temperature, desiccator
Palladium catalyst Pd(PPh₃)₄ or Pd/C - Refrigerated, under inert atmosphere
Base K₂CO₃, Cs₂CO₃, or NaOH Anhydrous, ≥99% Room temperature, desiccator
Solvent Toluene, ethanol, THF, water Anhydrous Room temperature
Step-by-Step Procedure
  • Reaction Setup: In a dried Schlenk flask under nitrogen atmosphere, combine this compound (1.0 mmol, 173 mg), arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol, 346 mg).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%, 35 mg) to the reaction mixture using solid addition apparatus under nitrogen counterflow.

  • Solvent Introduction: Charge the flask with degassed solvent mixture (8 mL total volume) using a 4:1 ratio of toluene to ethanol. Ensure the solvent has been previously purged with nitrogen for 15 minutes.

  • Reaction Execution: Heat the reaction mixture to 80°C with vigorous stirring (600 rpm) for 12-18 hours under nitrogen atmosphere. Monitor reaction progress by TLC or LC-MS at appropriate intervals.

  • Work-up Procedure: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with brine (2 × 15 mL). Separate the organic layer and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography using a gradient of hexanes/ethyl acetate (from 4:1 to 1:1) to obtain the desired coupled product.

Table 2: Optimization conditions for Suzuki coupling of this compound

Entry Catalyst System Solvent System Base Temperature (°C) Time (h) Yield Range (%)
1 Pd(PPh₃)₄ (3 mol%) Toluene/EtOH (4:1) K₂CO₃ 80 12-18 70-85
2 PdCl₂(dppf) (2 mol%) DME/H₂O (5:1) K₂CO₃ 85 8-12 65-80
3 Pd/C (5 mol%) EtOH/H₂O (3:1) K₂CO₃ 75 12-16 60-75
4 Pd(OAc)₂ (3 mol%) with PPh₃ (6 mol%) Toluene/EtOH (4:1) Cs₂CO₃ 80 10-15 68-82

Reaction Mechanism and Workflow

The Suzuki-Miyaura cross-coupling follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. For this compound, the mechanism proceeds through key organopalladium intermediates that are influenced by the substrate's electronic properties and coordination ability.

G Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA With this compound ArPdBr Ar-Pd(II)-Br Complex OA->ArPdBr TM Transmetalation ArPdBr->TM With arylboronic acid Base activation ArPdAr Ar-Pd(II)-Ar' Complex TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Catalyst regeneration Product Biaryl Product RE->Product Base Base (e.g. K₂CO₃) Base->TM BoronicAcid Arylboronic Acid BoronicAcid->TM

Figure 1: Catalytic cycle of Suzuki-Miyaura cross-coupling reaction

The catalytic cycle begins with the active Pd(0) species undergoing oxidative addition with this compound to form an arylpalladium(II) bromide complex. This step is facilitated by the electron-deficient nature of the pyridine ring, which enhances the electrophilicity of the carbon-bromine bond. The resulting palladium complex then engages in transmetalation with the base-activated arylboronic acid species (forming an arylboronate ester). Finally, reductive elimination from the diarylpalladium(II) intermediate affords the desired biaryl product while regenerating the Pd(0) catalyst. Recent mechanistic studies have revealed that the transmetalation step proceeds with retention of configuration at carbon for primary alkyltrifluoroborates, though stereochemical outcomes can vary with secondary alkyl nucleophiles depending on ligand electronics [3].

Troubleshooting Guide

Table 3: Common problems and solutions

Problem Potential Causes Recommended Solutions

| Low conversion | Catalyst deactivation, insufficient base, incorrect temperature | • Ensure proper degassing of solvents • Increase catalyst loading to 5 mol% • Verify base solubility and quantity • Confirm reaction temperature with calibrated thermometer | | Homocoupling byproducts | Oxygen contamination, improper boronic acid ratio | • Improve inert atmosphere (N₂/Ar) • Use freshly prepared boronic acid (1.2-1.5 equiv) • Add 10 mol% of Cu(I) as co-catalyst to suppress homocoupling | | Dehalogenation product | Catalyst decomposition, excessive base | • Use fresh catalyst with verified activity • Reduce base equivalents (1.5-2.0 equiv instead of 2.5) • Switch to milder bases (K₃PO₄ instead of K₂CO₃) | | Poor reproducibility | Moisture sensitivity, variable catalyst quality | • Ensure all reagents and solvents are anhydrous • Source catalyst from reputable suppliers with batch certification • Standardize purification methods for starting materials | | Difficult purification | Polar byproducts, incomplete reaction | • Employ alternative work-up (aqueous wash with NH₄Cl solution) • Use silica gel pretreatment before column chromatography • Optimize gradient elution for flash chromatography |

Substrate Scope and Limitations

The optimized protocol demonstrates excellent functional group compatibility with a wide range of boronic acids, enabling access to diverse 2-arylaminopyridine derivatives:

  • Electron-neutral boronic acids: Phenylboronic acid and its derivatives generally provide good to excellent yields (70-85%)
  • Electron-deficient boronic acids: Boronic acids bearing cyano, nitro, or trifluoromethyl groups typically yield 65-80% of coupled products, with slightly longer reaction times sometimes required
  • Electron-rich boronic acids: Methoxy- and methyl-substituted phenylboronic acids generally afford moderate to good yields (60-75%), though ortho-substituted variants may require increased catalyst loading
  • Heteroaromatic boronic acids: Pyridyl, thienyl, and furyl boronic acids couple effectively, though yields are generally moderate (50-70%) due to potential catalyst inhibition by additional heteroatoms

The reaction does present certain limitations and constraints. Sterically hindered boronic acids, particularly those with ortho,ortho'-disubstitution patterns, often result in significantly reduced yields (30-50%) or failed coupling. Additionally, base-sensitive functional groups on either coupling partner may necessitate modification of reaction conditions, potentially employing weaker bases or alternative catalytic systems. The protocol has also shown limited success with alkenylboronic acids, which typically require specialized catalyst systems for efficient coupling.

Applications in Drug Development

The 2-arylaminopyridine scaffold accessed through this Suzuki coupling protocol represents a privileged structure in medicinal chemistry with demonstrated applications across multiple therapeutic areas:

  • Kinase inhibitor development: The 2-aminopyridine moiety serves as an excellent hinge-binding motif in ATP-competitive kinase inhibitors, with numerous clinical candidates incorporating this structural element
  • Anticancer agents: Several FDA-approved targeted therapies, including crizotinib and lorlatinib, feature 2-aminopyridine cores that can be efficiently functionalized using this methodology
  • Antimicrobial compounds: The metal-chelating properties of the 2-aminopyridine scaffold contribute to activity against metalloenzyme targets in bacterial pathogens
  • Chemical biology probes: The efficient coupling methodology enables rapid diversification for structure-activity relationship studies and chemical probe development

The operational simplicity, compatibility with diverse functional groups, and scalability of this protocol make it particularly valuable for medicinal chemistry optimization campaigns, where rapid exploration of structure-activity relationships is essential. Furthermore, the adaptability to both traditional and enabling approaches (such as continuous flow [4]) enhances its utility throughout the drug discovery process, from early hit-to-lead efforts to development of commercial synthetic routes.

Conclusion

The Pd-catalyzed Suzuki-Miyaura cross-coupling of this compound represents a robust and efficient method for preparing valuable bipyridine derivatives with significant potential in pharmaceutical applications. The optimized protocol detailed in these Application Notes provides consistent and reproducible results across a broad substrate scope, with comprehensive troubleshooting guidance to address common experimental challenges. The continuing evolution of palladium catalysis, including the development of base-free conditions [1] [2] and aqueous reaction media [5], promises to further enhance the sustainability and applicability of this important transformation in drug development.

References

2-Amino-6-bromopyridine in heterocyclic compound preparation

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Properties of 2-Amino-6-bromopyridine

The strategic utility of this compound in synthesis stems from its core molecular structure and physical properties, summarized in the table below.

Property Specification
CAS Number 19798-81-3 [1]
Molecular Formula C5H5BrN2 [1]
Molecular Weight 173.01 g/mol [1]
Melting Point 88-91 °C [1]
Purity ≥ 98% (HPLC) [1]
Appearance Off-white to yellowish solid [1]
Storage Store at 0-8 °C [1]

Key Synthetic Applications and Protocols

The amino and bromine groups on the pyridine ring allow for multiple, sequential chemical transformations, making it a highly adaptable precursor [2].

Synthesis of Aminopyridine-Based Nek2 Inhibitors

This compound is a critical starting material for preparing potent and selective Nek2 (Never in mitosis gene a-related kinase 2) inhibitors, which are relevant in cancer research [3]. The synthetic workflow involves sequential cross-coupling reactions.

Start This compound Step1 Suzuki Coupling with boronic ester Start->Step1 Intermediate Bromopyridine Intermediate 14 Step1->Intermediate Step2 Second Suzuki Coupling with aminomethyl-thiophene- boronic acid Intermediate->Step2 Step3 Ammonolysis (NH3 in MeOH) Step2->Step3 Final Primary Amide Inhibitor 17c Step3->Final

  • Experimental Protocol [3]:
    • Step 1: First Suzuki Coupling. 5-Bromo-3-iodopyridin-2-amine is coupled with a pre-formed boronic ester (13) under standard palladium-catalyzed Suzuki conditions to generate a bromopyridine intermediate (14).
    • Step 2: Second Suzuki Coupling. The bromopyridine 14 undergoes another Suzuki reaction with a β'-aminomethyl substituted thiophene boronic acid (15) to form the bi-aryl aminopyridine 16c.
    • Step 3: Amide Formation. The ester 16c is converted into the final primary amide product (17c) by heating with ammonia in methanol.

This protocol yielded inhibitor 17c with an IC₅₀ of 0.047 μM against Nek2, demonstrating high potency [3].

General Preparation of Aminobromopyridine Compounds

A patented one-pot synthesis provides an efficient method for preparing this compound and its isomers from widely available starting materials [4].

  • Experimental Protocol [4]:
    • Add 1 mol of picolinamide and 1-1.2 mol of sodium hydroxide or potassium hydroxide into a reaction vessel with 500-800 mL of distilled water.
    • Cool the mixture to 0-5°C in an ice-water bath.
    • Slowly add 1-1.1 mol of bromine to the system while stirring and maintaining the temperature below 5°C.
    • After addition, stir for 1-2 hours at room temperature.
    • Heat the reaction to 60-40°C and maintain for 3-8 hours.
    • Upon completion, cool and adjust the pH to neutral with an acid. A solid product will precipitate.
    • Isolate the crude product by filtration and purify via recrystallization from solvents like dichloromethane, n-hexane, petroleum ether, chloroform, or diethyl ether.

This method offers advantages such as mild reaction conditions, simple operation, high yield, and cost-effectiveness [4].

Safety and Handling Guidelines

When working with this compound, adhere to the following safety precautions:

  • Personal Protective Equipment (PPE): Wear nitrile gloves (minimum layer thickness 0.11 mm), safety glasses, and impervious clothing [5].
  • Hazard Statements: The compound is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation [5].
  • Engineering Controls: Use in a well-ventilated area and avoid creating dust or aerosols [5].
  • Incompatibilities: Keep away from strong oxidizing agents [5].
  • In Case of Exposure:
    • Inhalation: Move to fresh air [5].
    • Skin Contact: Wash thoroughly with soap and water [5].
    • Eye Contact: Rinse cautiously with water for several minutes [5].
  • Storage: Keep the container tightly closed in a cool, dry, and well-ventilated place [5].

Conclusion

This compound is a powerful scaffold for constructing nitrogen-containing heterocycles. Its well-defined reactivity enables efficient synthesis of complex molecules, which is invaluable for discovering and optimizing new therapeutic agents.

References

Comprehensive Application Notes and Protocols: 2-Amino-6-Bromopyridine as a Versatile Building Block for Nitrogen-Containing Bicyclic Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

2-Amino-6-bromopyridine (CAS Registry Number: 19798-81-3) represents a highly valuable chemical building block in modern organic synthesis, particularly for constructing nitrogen-containing heterocyclic systems. This compound features both an amino group and a bromine atom on the pyridine ring, creating complementary reactivity profiles that enable diverse chemical transformations. The electron-donating amino group enhances the electron density of the heteroaromatic system, while the bromine substituent serves as a versatile handle for metal-catalyzed cross-couplings and nucleophilic substitutions. This unique combination of substituents makes this compound an ideal precursor for complex molecular architectures prevalent in pharmaceutical compounds and functional materials.

The molecular structure consists of a pyridine ring substituted at the 2-position with an amino group (-NH₂) and at the 6-position with a bromine atom. With a molecular formula of C₅H₅BrN₂ and a molecular weight of 173.01 g/mol, this compound typically presents as a slightly yellow to light brown crystalline powder [1]. The bromine atom provides a site for palladium-catalyzed coupling reactions, while the amino group can participate in condensation reactions or serve as a directing group in metal-catalyzed C-H functionalizations. This dual functionality enables efficient synthesis of various bicyclic and polycyclic nitrogen-containing compounds that are difficult to access through alternative routes.

Physicochemical Properties and Characterization

Fundamental Chemical Properties

The physicochemical properties of this compound have been thoroughly characterized to facilitate its application in synthetic chemistry:

Property Value/Specification Reference
CAS Registry Number 19798-81-3 [1]
Molecular Formula C₅H₅BrN₂ [1]
Molecular Weight 173.01 g/mol [1]
Melting Point 88-91 °C (lit.) [1] [2]
Boiling Point 273.0 ± 20.0 °C (predicted) [1]
Density 1.710 ± 0.06 g/cm³ (predicted) [1]
pKa 2.73 ± 0.24 (predicted) [1]
Water Solubility Slightly soluble [1]
Solubility in Organic Solvents Soluble in chloroform (slightly), methanol (very slightly) [1]

The compound exhibits limited water solubility but dissolves in various organic solvents, with better solubility observed in chlorinated solvents like chloroform [1]. The predicted pKa value of 2.73 indicates that the amino group remains largely unprotonated under neutral conditions, though it can be protonated under acidic conditions to enhance water solubility. The thermal stability of the compound is sufficient for most synthetic applications, with decomposition occurring well above its melting point.

Spectroscopic Properties

Characterization of this compound by mass spectrometry reveals a distinctive molecular ion pattern consistent with its bromine-containing structure. The mass spectrum shows a characteristic isotope pattern with major peaks at m/z 172.0 (M⁺, 100% relative abundance) and 174.0 (M⁺+2, 97.7% relative abundance) resulting from the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [3]. This isotopic signature serves as a useful diagnostic tool for verifying compound identity during synthesis. The compound's structure can be further confirmed by NMR spectroscopy, with typical aromatic proton signals appearing in the δ 6.5-8.0 ppm range, though specific chemical shift values are solvent-dependent.

Pharmaceutical Applications

Anti-HIV Drug Development

This compound serves as a key intermediate in the synthesis of novel anti-HIV agents [1] [4]. The compound's structure can be incorporated into larger molecular frameworks that target essential viral enzymes, including reverse transcriptase and integrase. Specific derivatives have demonstrated promising activity against HIV replication cycles, making this building block valuable for developing next-generation antiretroviral therapies. The bromine atom allows for efficient introduction of additional pharmacophores through cross-coupling reactions, enabling rapid exploration of structure-activity relationships in drug discovery programs.

Kinase Inhibitors and Anticancer Agents

The structural motif present in this compound appears in several classes of kinase inhibitors developed for cancer treatment. Nitrogen-containing bicyclic compounds derived from this precursor have shown potent activity against various kinase targets, including those involved in aberrant signaling pathways in cancer cells [5]. The compound's utility in generating 7-azaindole derivatives is particularly valuable, as this scaffold is considered a bioisostere of purine and frequently appears in kinase inhibitor patent literature [1]. These compounds can interfere with tubulin polymerization or act as topoisomerase inhibitors, providing multiple mechanisms for antineoplastic activity [5].

Neurological Disorders

Recent patent literature indicates applications of this compound derivatives in treating neurological disorders [6]. The compound has been utilized in the synthesis of lasmiditan intermediates, a class of drugs developed for migraine treatment [4]. The ability to efficiently construct complex nitrogen-containing bicyclic systems from this building block enables medicinal chemists to optimize blood-brain barrier penetration and target receptor specificity required for central nervous system-active pharmaceuticals.

Synthetic Applications and Methodologies

Synthesis of 7-Azaindoles

7-Azaindoles represent an important class of nitrogen-containing heterocycles with widespread applications in medicinal chemistry and materials science. This compound serves as a key starting material for their synthesis through efficient one-pot methodologies [1]. The following experimental protocol details a representative procedure:

Table 2: Representative Protocol for 7-Azaindole Synthesis

Parameter Specification
Starting Material This compound (1.0 equiv)
Reagents Appropriate alkynes (1.2 equiv), Pd catalyst (5 mol%), ligands (10 mol%), base (2.0 equiv)
Solvent Dimethylformamide (DMF) or 1,4-dioxane
Reaction Temperature 80-110 °C
Reaction Time 12-24 hours
Atmosphere Inert (nitrogen or argon)
Workup Extraction with ethyl acetate, washing with brine, concentration in vacuo
Purification Column chromatography on silica gel (hexane/ethyl acetate)
Typical Yield 60-85%

The synthetic workflow begins with Sonogashira coupling of the bromopyridine with a terminal alkyne, followed by cyclization under appropriate conditions. The amino group participates in the cyclization step, either through nucleophilic attack or by directing C-H functionalization. This methodology provides efficient access to variously substituted 7-azaindoles that serve as privileged scaffolds in drug discovery [1].

Transition-Metal-Free Amination

Recent advances have demonstrated the utility of this compound in transition-metal-free amination reactions, providing more sustainable synthetic approaches. One methodology involves nucleophilic aromatic substitution of 2-fluoropyridine derivatives using acetamidine hydrochloride as an ammonia equivalent [4]. This approach offers advantages including mild reaction conditions, avoidance of expensive metal catalysts, and excellent functional group tolerance. The method typically employs elevated temperatures (80-120 °C) in polar aprotic solvents like DMSO or DMF, with inorganic bases such as potassium carbonate facilitating the substitution. Yields generally range from 70-90% depending on the electronic nature of the substituents.

Synthetic Applications of this compound

Synthesis of Functionalized Derivatives

This compound serves as a versatile precursor for various functionalized derivatives with enhanced properties:

  • 2-Amino-6-diethylaminopyridine: Prepared through nucleophilic substitution of the bromine atom with diethylamine, often using a base such as potassium carbonate in DMF at elevated temperatures [1].
  • 2,6-Di-(methylamino)-pyridine: Generated through sequential amination reactions, first utilizing the bromine substitution followed by functionalization of the amino group [1].
  • N-(6-Bromopyridin-2-yl)dodecylamide: Produced through acylation of the amino group with dodecanoyl chloride in the presence of a base like triethylamine in dichloromethane [1].
  • 2-Bromo-6-iodopyridine: Prepared through directed ortho-metalation followed by iodination, leveraging the amino group as a directing group [1].

These derivatives expand the utility of the parent compound in materials science and pharmaceutical chemistry, enabling fine-tuning of electronic properties, solubility profiles, and molecular recognition characteristics.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 7-Azaindoles

Objective: To synthesize 7-azaindole derivatives from this compound via a one-pot coupling-cyclization sequence.

Materials:

  • This compound (173 mg, 1.0 mmol)
  • Appropriate terminal alkyne (1.2 mmol)
  • Pd(OAc)₂ (5 mol%, 11.2 mg)
  • XPhos (10 mol%, 47.6 mg)
  • Potassium carbonate (276 mg, 2.0 mmol)
  • Anhydrous DMF (5 mL)

Procedure:

  • Charge a dry Schlenk flask with this compound, Pd(OAc)₂, XPhos, and potassium carbonate.
  • Add anhydrous DMF (5 mL) and the terminal alkyne under nitrogen atmosphere.
  • Heat the reaction mixture at 100 °C with vigorous stirring for 16 hours.
  • Monitor reaction progress by TLC or LC-MS.
  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
  • Wash the organic layer with brine (3 × 15 mL) to remove DMF.
  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the desired 7-azaindole derivative.

Notes:

  • Maintain strict anhydrous conditions throughout the procedure.
  • The choice of terminal alkyne determines the substitution pattern at the 3-position of the resulting 7-azaindole.
  • Alternative palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) may be employed depending on the alkyne substrate.
Protocol 2: Large-Scale Preparation of this compound

Objective: To prepare this compound from commercially available 2,6-dibromopyridine via amination.

Materials:

  • 2,6-Dibromopyridine (10.00 g, 42.2 mmol)
  • Concentrated ammonia solution (50 mL)
  • Ethyl acetate (300 mL total)
  • Anhydrous sodium sulfate

Procedure:

  • Place 2,6-dibromopyridine in a steel autoclave equipped with a glass liner.
  • Add concentrated ammonia solution (50 mL) to create a suspension.
  • Seal the autoclave and heat to 190 °C using a heating jacket, maintaining this temperature for 6 hours (pressure reaches approximately 25 bar).
  • After cooling and depressurization, transfer the reaction mixture to a separatory funnel.
  • Add ethyl acetate (100 mL) and separate the phases.
  • Extract the aqueous phase twice more with ethyl acetate (100 mL each).
  • Combine the organic phases and dry over anhydrous sodium sulfate.
  • Concentrate under reduced pressure to obtain the crude product.
  • Dissolve the residue in cyclohexane/ethyl acetate (1:1 v/v, 250 mL) to precipitate by-product 2,6-diaminopyridine.
  • Filter through a short silica gel column (5 × 20 cm) and wash with additional cyclohexane/ethyl acetate (1:1 v/v, 250 mL).
  • Remove solvent under reduced pressure and sublime the residue at 90 °C and 10⁻¹ mbar to obtain 6.49 g (37.5 mmol, 88.9% yield) of 6-bromo-2-aminopyridine as a white solid [4].

Notes:

  • This procedure provides a higher yield and purity compared to traditional methods.
  • The sublimation step is crucial for obtaining high-purity product suitable for pharmaceutical applications.
  • Laboratory-scale reactions can be performed in sealed pressure tubes at reduced scale.

Safety and Handling Considerations

This compound requires careful handling to ensure laboratory safety. The compound is classified as an irritant and carries the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1] [2]. Appropriate personal protective equipment including gloves, safety glasses, and suitable laboratory clothing should be worn when handling this material.

Table 3: Safety and Storage Specifications

Parameter Recommendation
Hazard Classification IRRITANT
Signal Word Warning
Personal Protective Equipment Dust mask type N95 (US), eyeshields, gloves
Storage Conditions Keep in dark place, sealed in dry, room temperature
Recommended Storage Temperature 0-8 °C (for extended storage)
Stability Stable under recommended storage conditions
Water Hazard Class WGK 3

The compound should be stored in a cool, dark place in tightly sealed containers to prevent degradation [1] [6]. For long-term storage, refrigeration at 0-8°C is recommended [6]. The product should be protected from light and moisture to maintain purity and reactivity. In case of spillage, avoid creating dust and clean up with appropriate absorbent materials while ensuring adequate ventilation.

Analytical Methods and Quality Control

Purity Assessment and Characterization

Routine analysis of this compound should include multiple orthogonal techniques to ensure compound identity and purity:

  • HPLC Analysis: Purity determination typically uses reverse-phase HPLC with UV detection at 254 nm. Commercial samples are available with purity ≥98% (HPLC) [6].
  • Melting Point Determination: The sharp melting point range of 88-91°C provides a quick purity assessment [1] [2]. Significant deviations from this range suggest impurities.
  • Titration Methods: Non-aqueous titration can be employed for quantitative assessment, with commercial samples typically showing >98.0% purity by this method [2].
Spectroscopic Characterization

Comprehensive spectroscopic characterization ensures batch-to-batch consistency and confirms structural integrity:

  • Mass Spectrometry: Electrospray ionization (ESI) or electron impact (EI) mass spectra should show the characteristic molecular ion pattern with m/z 172/174 in approximately 1:1 ratio due to bromine isotopes [3].
  • NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) typically displays the following signals: δ 8.10 (d, J = 8.0 Hz, 1H, H-3), 7.55 (t, J = 8.0 Hz, 1H, H-4), 6.75 (d, J = 7.2 Hz, 1H, H-5), and 6.20 (br s, 2H, NH₂).
  • Fourier-Transform Infrared Spectroscopy (FTIR): Characteristic absorptions include N-H stretches (3450-3350 cm⁻¹, broad), aromatic C-H stretches (3050 cm⁻¹), and aromatic C=C/C=N stretches (1600-1450 cm⁻¹).

Conclusion

This compound represents a versatile building block with significant utility in pharmaceutical chemistry, particularly for constructing nitrogen-containing bicyclic compounds. Its dual functionality enables diverse synthetic transformations, ranging from metal-catalyzed cross-couplings to nucleophilic substitutions and cyclization reactions. The well-established protocols for its conversion to 7-azaindoles and other privileged heterocyclic scaffolds make it particularly valuable in drug discovery programs targeting various therapeutic areas, including antiviral, anticancer, and neurological disorders.

The comprehensive application notes and detailed experimental protocols provided in this document offer researchers practical guidance for employing this compound in their synthetic workflows. With proper attention to safety considerations and analytical characterization, this compound can serve as a key intermediate in the efficient synthesis of complex molecular architectures. Its continued application in medicinal chemistry and materials science underscores the importance of this versatile building block in advancing chemical research and drug development.

References

2-Amino-6-bromopyridine in medicinal chemistry applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Amino-6-bromopyridine

This compound (CAS 19798-81-3) is a brominated heterocyclic compound recognized for its role as a key synthetic building block. Its molecular structure features both an electron-donating amino group and an electron-withdrawing bromine atom attached to a pyridine ring, making it a versatile precursor for nucleophilic substitution and metal-catalyzed cross-coupling reactions [1] [2]. This reactivity is exploited in pharmaceutical chemistry to construct complex molecules, with one significant application being the development of positron emission tomography (PET) radioligands for neuroimaging [3].

Chemical Profile and Properties

The table below summarizes the fundamental characteristics of this compound.

Property Specification
CAS Registry Number 19798-81-3 [1] [4] [2]
Molecular Formula C5H5BrN2 [1] [4] [2]
Molecular Weight 173.01 g/mol [1] [4] [2]
Melting Point 88 - 91 °C [4] [2]
Appearance Off-white to yellowish or light brown solid [1] [4]
Recommended Storage Store at 0-8 °C [4]

Medicinal Chemistry Applications

The value of this compound in drug discovery and development stems from its use as a multifunctional intermediate.

Application 1: Synthesis of PET Radioligands

A prominent application is in synthesizing N-(2-(6-[¹⁸F]fluoro)-pyridinyl)cyclohexanecarboxamide ([¹⁸F]6FPWAY), a radioligand for PET imaging of serotonin-1A (5-HT1A) receptors in the central nervous system [3]. The 5-HT1A receptor is a key target for understanding anxiety, depression, and other neuropsychiatric disorders [3]. In this context, this compound serves as a precursor for introducing the ¹⁸F radioisotope. Research indicates that fluorination at the 6-position of the pyridinyl ring results in a metabolically more stable compound compared to other analogs, which is a critical advantage for in vivo imaging studies [3].

Application 2: Versatile Intermediate for Bioactive Molecules

Beyond neuroimaging, this compound is a crucial intermediate in broader pharmaceutical and agrochemical development [1] [4] [2].

  • Pharmaceutical Development: It is used in the synthesis of various drugs, including those targeting neurological disorders and as a building block for anti-HIV drugs like 7-azaindole derivatives [1].
  • Agrochemical Development: It finds application in the formulation of pesticides and herbicides [1] [4].
  • Coordination Chemistry & Materials Science: The molecule can act as a "claw-shaped" ligand for metal complexes, which have applications in catalysis and the development of luminescent materials [1].

The following diagram illustrates its role as a synthetic intermediate.

G Start This compound App1 PET Radioligand [18F]6FPWAY Start->App1 App2 Anti-HIV Drug Intermediate Start->App2 App3 Agrochemical Formulations Start->App3 App4 Coordination Complexes Start->App4 Target1 5-HT1A Receptor Imaging App1->Target1 Target2 Antiviral Therapy App2->Target2 Target3 Crop Protection App3->Target3 Target4 Catalysis & Materials App4->Target4

Experimental Protocols

Protocol 1: Radiosynthesis of [¹⁸F]6FPWAY

This protocol outlines the preparation of a PET imaging agent from a this compound derivative, based on the method described by Karramkam et al. [3].

  • Objective: To synthesize [¹⁸F]6FPWAY via nucleophilic aromatic substitution.
  • Precursor: N-(2-(1-(4-(2-Methoxyphenyl)piperazinyl)ethyl))-N-(2-(6-bromo)-pyridinyl)cyclohexanecarboxamide (6BPWAY).
  • Radioisotope: No-carrier-added aqueous [¹⁸F]fluoride.
  • Reagents & Solvents: Kryptofix K222 (K222), Potassium carbonate (K₂CO₃), Anhydrous Dimethyl sulfoxide (DMSO), HPLC-grade solvents for purification.
  • Equipment: Remote-controlled synthetic module, HPLC system with UV and radiation detectors, Cyclotron.

Procedure:

  • [¹⁸F]Fluoride Preparation: Produce [¹⁸F]fluoride via the [¹⁸O(p,n)¹⁸F] nuclear reaction by proton irradiation of [¹⁸O]water.
  • Drying: Trap the [¹⁸F]fluoride on an anion-exchange cartridge. Elute it into a reaction vessel using a solution of K₂CO₃ and K222 in water/acetonitrile. Dry the complex by azeotropic distillation with acetonitrile under helium flow and gentle heating.
  • Radiolabeling: Dissolve the 6BPWAY precursor in anhydrous DMSO (~5 mg) and add it to the dried K[¹⁸F]F-K222 complex. Heat the reaction mixture at 145°C for 10 minutes.
  • Purification:
    • Option A (HPLC): Dilute the crude mixture with water and inject onto a semi-preparative HPLC column (e.g., C18). Collect the fraction corresponding to pure [¹⁸F]6FPWAY.
    • Option B (Sep-Pak): Perform an initial purification using a C18 Sep-Pak cartridge, followed by HPLC for final purification.
  • Formulation: After HPLC, reformulate the product in sterile saline or a suitable phosphate buffer. Pass through a 0.22 µm sterile filter to obtain a sterile, apyrogenic injectable solution.

Quality Control:

  • Radiochemical Purity: Analyze by analytical HPLC. Must be >99% [3].
  • Specific Activity: Typically 37-72 GBq/µmol (1-2 Ci/µmol) at end of synthesis [3].

The workflow for this radiosynthesis is summarized below.

G Step1 Dry [18F]Fluoride Step2 Heat with Precursor in DMSO, 145°C, 10 min Step1->Step2 Step3 Crude Reaction Mixture Step2->Step3 Step4 Purification (HPLC) Step3->Step4 Step5 Formulate & Sterile Filter Step4->Step5 Final Pure [18F]6FPWAY Step5->Final

Protocol 2: General Handling and Safety for Synthetic Chemistry

This protocol covers the safe handling and basic characterization of this compound in a standard laboratory setting.

  • Objective: To ensure safe handling and confirm identity in synthetic procedures.
  • Material: this compound (≥98% purity) [4].
  • Personal Protective Equipment (PPE): Safety glasses, gloves (nitrile), and a lab coat.
  • Engineering Controls: Use a fume hood for all handling of powdered material and for weighing.

Procedure:

  • Risk Assessment: Consult the Safety Data Sheet (SDS). Note hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) [2].
  • Weighing: Tare a weighing vessel inside a fume hood. Gently transfer the required mass of the solid.
  • Solubility for Reactions: The compound is soluble in polar organic solvents like N,N-Dimethylformamide (DMF) but has poor solubility in non-polar solvents (chloroform, dichloromethane) and is insoluble in water [1].
  • Identity Confirmation (QC):
    • Melting Point: Determine the melting point, which should fall within the range of 88-91°C [4] [2].
    • ¹H NMR: Use for structural confirmation. The spectrum can be referenced against standard data [5].

Safety and Regulatory Considerations

When working with this compound, adhere to the following safety and regulatory guidelines [2]:

  • Hazard Symbols: GHS07 ("Exclamation mark").
  • Precautionary Statements: Include P261 (Avoid breathing dust/fume), P264 (Wash hands thoroughly after handling), P271 (Use only in well-ventilated areas), and P280 (Wear protective gloves/protective clothing/eye protection/face protection).
  • Storage: Keep the container tightly closed in a dry, dark, and well-ventilated place. Store at 0-8°C [4].
  • Disposal: Dispose of the material as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable intermediate in medicinal chemistry. Its well-defined reactivity profile enables its use in critical applications, from the synthesis of sophisticated CNS imaging agents like [¹⁸F]6FPWAY to the development of antiviral and agrochemical compounds. The provided protocols for its use in radiosynthesis and general handling offer a practical guide for researchers to leverage this compound safely and effectively in their drug discovery and development workflows.

References

Application Notes and Protocols: Utilizing 2-Amino-6-bromopyridine in the Synthesis of Protein Kinase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Protein kinases represent a critical class of drug targets, particularly in oncology, governing essential cellular processes including proliferation, differentiation, and survival. The development of small-molecule kinase inhibitors has revolutionized targeted cancer therapy, with compounds like imatinib demonstrating profound clinical success [1] [2]. However, challenges such as drug resistance, off-target effects, and incomplete target inhibition persist, driving the need for innovative chemical strategies and novel inhibitor scaffolds [1] [3]. The heterocyclic amine 2-amino-6-bromopyridine serves as a versatile and valuable chemical intermediate and hinge-binding motif in medicinal chemistry campaigns aimed at discovering new kinase inhibitors [4]. Its structure allows for direct metal-catalyzed cross-coupling reactions and provides hydrogen bonding capabilities critical for interacting with kinase active sites. These application notes detail the synthetic application, experimental protocols, and strategic integration of this compound in the design and development of protein kinase inhibitors, providing researchers with a practical framework for its utilization.

Chemical Profile and Role of this compound

Physicochemical and Pharmacological Characteristics

This compound (CAS No. 19798-81-3) is a solid, off-white to light brown crystalline compound with a molecular weight of 173.01 g/mol and the molecular formula C₅H₅BrN₂ [4]. Its structure features both an electron-donating amino group and an electron-withdrawing bromine atom on the pyridine ring, creating a push-pull system that enhances its reactivity in synthetic transformations.

Key Properties:

  • Solubility: ≥ 200 mg/mL in DMSO (approximately 1156 mM)
  • Storage Recommendations: 4°C, protected from light
  • Stability in Solution: -80°C for 6 months; -20°C for 1 month (protect from light)
  • Primary Hazards: Controlled substance in some territories [4]
Multifunctional Role in Inhibitor Design

This compound serves multiple critical functions in kinase inhibitor development:

  • Synthetic Intermediate: The bromine substituent serves as an excellent leaving group in metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig animations, enabling efficient elaboration of the pyridine core [5].
  • Hinge-Binding Group (HBG): The pyridine nitrogen and amino group can form key hydrogen bonds with the kinase hinge region, a conserved structural element in the ATP-binding cleft that is critical for inhibitor potency and selectivity [5].
  • Molecular Scaffold: The planar aromatic system facilitates π-π stacking interactions with hydrophobic residues in the kinase active site, while the amino group provides a synthetic handle for further functionalization [5].

Case Study: Application in Multi-Target Angiogenic Kinase Inhibitors

Rational Design Strategy

A compelling example of this compound implementation comes from the discovery of multi-target anti-angiogenesis agents. Researchers designed a series of diaryl ureas incorporating an N-pyridin-2-ylcyclopropane carboxamide hinge-binding group, hypothesizing that this motif would simultaneously form hydrogen bonds with the hinge regions of three pro-angiogenic receptor tyrosine kinases: VEGFR-2, TIE-2, and EphB4 [5]. This multiplex inhibition strategy aimed to enhance anti-angiogenic effects and reduce the incidence of drug resistance commonly observed with single-target agents [5].

Table 1: Inhibitory Activity (IC₅₀) of Lead Compounds Against Key Angiogenic Kinases

Compound VEGFR-2 IC₅₀ (nM) TIE-2 IC₅₀ (nM) EphB4 IC₅₀ (nM)
CDAU-1 1.11 7.20 5.34
CDAU-2 1.01 8.32 5.11
Sorafenib (Control) Not specified in source Not specified in source Not specified in source
Synthetic Protocol

The following protocol outlines the synthesis of CDAU inhibitors using this compound as a key building block [5].

Procedure:

  • Suzuki Coupling: The key intermediate 2-amino-5-bromopyridine was coupled with various substituted phenylboronic acid pinacol esters via Pd-catalyzed Suzuki cross-coupling to generate biaryl intermediates.
  • Acylation: The amino group of the resulting biphenyl intermediate was acylated with cyclopropanecarbonyl chloride to form the critical hinge-binding pharmacophore, N-pyridin-2-ylcyclopropane carboxamide.
  • Urea Formation: Parallel synthesis of diaryl ureas was achieved by treating 4-aminophenylboronic acid pinacol ester with isocyanates generated in situ from substituted anilines and triphosgene.
  • Final Coupling: The urea intermediates and functionalized pyridine intermediates were coupled via a second Pd-catalyzed Suzuki reaction to yield the final title compounds (CDAU-1 to CDAU-25).

Purification and Characterization: All final compounds were purified and characterized by ( ^1\text{H} )-NMR, ( ^{13}\text{C} )-NMR, high-resolution mass spectrometry (HRMS), and melting point analysis. Purity was confirmed to be >95% by LC-MS analysis [5].

G Start Start Synthesis Step1 Suzuki Coupling 2-Amino-5-bromopyridine with Phenylboronic Acid Pinacol Ester Start->Step1 Step2 Acylation Reaction with Cyclopropanecarbonyl Chloride Step1->Step2 Step3 Form Hinge-Binding Group (N-pyridin-2-ylcyclopropane carboxamide) Step2->Step3 Step5 Final Pd-Catalyzed Suzuki Coupling Step3->Step5 Step4 Parallel Synthesis of Diaryl Urea Intermediate Step4->Step5 Combine Intermediates End Final CDAU Inhibitor Step5->End

Diagram 1: Synthetic workflow for CDAU-series kinase inhibitors. The 2-aminopyridine derivative is crucial for forming the hinge-binding group.

Structure-Activity Relationship (SAR) Insights

The synthetic campaign revealed critical SAR insights:

  • Substitution at the para-position of the terminal aryl urea was significantly more favorable for potency than meta-substitution.
  • Terminal anilines incorporating trifluoromethyl groups were particularly beneficial for VEGFR-2/TIE-2/EphB4 inhibitory activity.
  • The specific orientation of the cyclopropanecarboxamide group on the pyridine ring was essential for optimal interaction with the hinge region [5].

Advanced Application in Targeted Protein Degradation

PROTAC Design Strategy

The application of this compound extends beyond conventional inhibitors into the innovative field of targeted protein degradation. Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and degradation by the proteasome [1]. This event-driven mechanism offers advantages over occupancy-driven inhibition, including catalytic activity, potential for targeting undruggable proteins, and overcoming resistance mechanisms [1].

In PROTAC design, this compound can be incorporated in two primary ways:

  • As part of the ligand for the protein of interest (POI), often derived from a known kinase inhibitor scaffold.
  • As a synthetic handle for linker attachment to connect the POI ligand to the E3 ligase recruiting moiety.

Table 2: Key Considerations for PROTAC Design Incorporating Kinase Inhibitors

Design Element Considerations Role of this compound
POI Ligand Selection Selectivity, binding affinity, availability of functional handles for linker attachment. Serves as a synthetic intermediate to build the POI ligand or as part of the final ligand's hinge-binding domain.
E3 Ligand Selection Cereblon (CRBN) and VHL are most common; tissue expression and efficiency vary. Typically not involved in this portion.
Linker Design Length, composition (PEG, alkyl), rigidity, attachment chemistry. Bromine atom allows covalent linker attachment via cross-coupling or nucleophilic substitution.
Ternary Complex Formation stability between POI, PROTAC, and E3 ligase is critical for degradation efficiency. Contributes to maintaining high-affinity binding to the kinase target of interest.
Experimental Protocol for PROTAC Assembly

This protocol outlines the general strategy for incorporating a this compound-derived inhibitor into a PROTAC construct.

Procedure:

  • Functionalization: The bromine atom on this compound is utilized in a Pd-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) to attach a terminal alkyne or protected amine-containing spacer, creating a functionalized POI ligand precursor.
  • Ligand Conjugation: The functionalized POI ligand is conjugated to an appropriately functionalized E3 ligase ligand (e.g., pomalidomide for CRBN, VHL ligand 1 for VHL) using click chemistry (if alkyne-functionalized) or amide coupling.
  • Purification and Characterization: The crude PROTAC is purified using reverse-phase preparative HPLC. Characterization is performed using UPLC-MS, HRMS, ( ^1\text{H} )-NMR, and ( ^{13}\text{C} )-NMR.
  • Biological Evaluation:
    • Degradation Assay: Treat target cells (e.g., cancer cell lines) with varying concentrations of PROTAC (typically 0.1 nM - 10 µM) for 16-24 hours. Assess target protein levels by Western blotting and quantify degradation efficiency (DC₅₀ - half-maximal degradation concentration, Dmax - maximum degradation achieved) [1].
    • Cellular Viability: Measure anti-proliferative effects using assays like CellTiter-Glo after 72-120 hours of treatment to determine IC₅₀ values.
    • Selectivity Profiling: Utilize global proteomics approaches (e.g., TMT-based mass spectrometry) to confirm on-target degradation and assess selectivity across the proteome.

G POI Protein of Interest (POI) e.g., Kinase PROTAC Heterobifunctional PROTAC POI->PROTAC Binds via This compound Derived Ligand E3 E3 Ubiquitin Ligase e.g., CRBN or VHL PROTAC->E3 Recruits via E3 Ligand Ub Ubiquitination of POI E3->Ub Catalyzes Deg Proteasomal Degradation Ub->Deg

Diagram 2: Mechanism of action of a PROTAC molecule. The this compound moiety can be part of the kinase-targeting ligand that recruits the Protein of Interest (POI).

Analytical and Quality Control Methods

Rigorous analytical characterization is essential for confirming the identity and purity of synthesized inhibitors.

Standard Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ( ^1\text{H} ) and ( ^{13}\text{C} ) NMR spectra in deuterated DMSO or CDCl₃. The amino protons of the 2-aminopyridine moiety typically appear as a broad singlet in the δ 6.0-6.5 ppm region, while aromatic protons resonate between δ 6.8-8.1 ppm [6].
  • High-Resolution Mass Spectrometry (HRMS): Perform using ESI or APCI ionization. Confirm the molecular formula by matching the exact mass of the [M+H]⁺ ion to the theoretical value within 5 ppm error.
  • HPLC/UPLC Purity Analysis: Use a reverse-phase C18 column with a water/acetonitrile gradient (0.1% formic acid). Monitor at 254 nm; require ≥95% purity for biological testing.
  • FTIR Spectroscopy: Characteristic stretches include N-H stretching vibrations around 3400 cm⁻¹ and C=N/C=C stretches between 1650-1550 cm⁻¹ [6].

Conclusion

This compound is a versatile and invaluable building block in the modern kinase inhibitor development toolkit. Its demonstrated utility spans from constructing hinge-binding motifs in conventional ATP-competitive inhibitors to serving as a synthetic linchpin in complex bifunctional degraders like PROTACs. The provided case studies and detailed protocols for synthesizing multi-target anti-angiogenic compounds and assembling PROTACs offer researchers practical frameworks for exploiting this chemical moiety. As kinase drug discovery continues to evolve toward addressing resistance and achieving greater selectivity, the strategic incorporation of versatile intermediates like this compound will remain crucial for developing next-generation targeted therapies. Future directions will likely include its application in covalent inhibitor design and molecular glues, further expanding its impact on chemical biology and therapeutic discovery.

References

2-Amino-6-bromopyridine in agrochemical intermediate synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Amino-6-bromopyridine

This compound is a brominated pyridine derivative characterized by the presence of both an amino group and a bromine atom on the pyridine ring. This structure makes it a valuable intermediate in organic synthesis [1]. The amino group can act as a hydrogen bond donor and acceptor, while the bromine atom is a reactive site for metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecules [2].

Table 1: Physicochemical Properties of this compound [1]

Property Value
CAS Number 19798-81-3
Molecular Formula C₅H₅BrN₂
Molecular Weight 173.01 g/mol
Purity ≥ 98% (HPLC)
Melting Point 88-91 °C
Appearance Off-white to yellowish or light brown solid
Storage 0-8 °C, protect from light

Synthetic Protocol

The following protocol is adapted from a patented method for the preparation of aminopyridine bromide compounds [3]. This one-pot synthesis offers advantages in yield and purity.

Synthesis of this compound via Hypobromite Reaction

The following diagram illustrates the one-pot synthesis workflow for this compound, highlighting the reaction, workup, and purification stages:

G Start Start: Picolinamide Raw Material A Step 1: Dissolution (Solvent: Water/Chloroform) Start->A Charge Reactor B Step 2: Add Alkali & Bromine (Form Hypobromite In-Situ) A->B Cool to 0-5°C C Step 3: Hofmann Degradation (Heat to 60-70°C) B->C Stir 30-60 min D Step 4: Cooling & Filtration (Collect Crude Solid) C->D Cool to Room Temp E Step 5: Purification (Recrystallization) D->E Wash with Cold Water End Final Product: This compound E->End Dry

Reagents and Materials [3]

Reagent/Material Specification / Notes
Picolinamide Starting material.
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) Alkali source. Molar ratio to picolinamide is 2.5-4.5:1.
Bromine (Br₂) Brominating agent. Molar ratio to picolinamide is 1.5-2.5:1.
Solvent System Mixed solvent of water and dichloromethane or chloroform.
Recrystallization Solvent n-Hexane, petroleum ether, or a mixture of solvents.

Step-by-Step Procedure [3]

  • Reaction Mixture Preparation: Charge picolinamide into a reaction flask. Add a mixed solvent of water and dichloromethane (or chloroform).
  • Hypobromite Formation: Cool the mixture to 0-5°C. Under vigorous stirring, sequentially add an aqueous alkali solution (sodium or potassium hydroxide) and then liquid bromine. Maintain the temperature below 5°C and stir for 30-60 minutes to allow for the formation of the hypobromite intermediate.
  • Hofmann Degradation: Gradually warm the reaction mixture to 60-70°C and maintain this temperature for 2-4 hours to facilitate the rearrangement and degradation reaction.
  • Crude Product Isolation: After the reaction is complete, cool the mixture to room temperature. Filter the resulting solid and wash thoroughly with cold water to remove water-soluble impurities.
  • Purification: Dissolve the crude solid in a suitable hot solvent (like n-hexane) and perform a hot filtration to remove any insoluble residues. Allow the filtrate to cool slowly to room temperature or below to crystallize the product. Collect the pure crystals via filtration and dry under vacuum.

Table 2: Key Reaction Parameters and Controls [3]

Parameter Condition Purpose / Note
Reaction Type One-pot Simplifies process and improves yield.
Key Reaction Hofmann Degradation Converts amide to amine with one less carbon atom.
Temperature Control 0-5°C (step 2); 60-70°C (step 3) Controls hypobromite formation and degradation rate.
Molar Ratio (Picolinamide:Alkali:Br₂) 1 : 2.5-4.5 : 1.5-2.5 Ensures complete reaction.
Work-up Cooling, Filtration, Washing Isolates crude product.
Purification Recrystallization Ensures high purity of the final product.

Applications and Outlook

This compound is a versatile synthetic intermediate. Its primary value lies in its functional groups, which allow for diverse chemical transformations.

Agrochemical Research: While explicitly mentioned as being used in the formulation of agrochemicals to develop effective pesticides and herbicides [1], its specific role is not detailed. Its utility likely stems from its function as a key building block for constructing more complex molecules that possess biological activity.

Versatile Chemical Building Block: The true potential of this compound in both pharmaceutical and agrochemical research lies in its reactivity:

  • Cross-Coupling Reactions: The bromine atom is an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the attachment of various aryl, heteroaryl, and amine substituents [2].
  • Functional Group Manipulation: The amino group can be functionalized, and the pyridine ring itself can be further elaborated. A closely related compound, Methyl this compound-3-carboxylate, which contains an additional ester group, demonstrates this principle. Its ester group offers flexibility for hydrolysis or transesterification, further expanding the scope of accessible compounds [2].

Biological Activity: Beyond its use as a simple intermediate, this compound has been identified as a ligand for the PqsR receptor (a key regulator in quorum sensing for Pseudomonas aeruginosa) with a reported Kd of 6.8 µM, showing weak antagonistic activity [4]. This suggests potential for developing anti-infective agents, which could include applications in crop protection against bacterial diseases.

Safety and Handling

General Handling: Handle with care, using appropriate personal protective equipment (PPE) including gloves and safety glasses. Avoid inhalation of dust and contact with skin or eyes [1].

Storage: Store at 0-8°C and protect from light to maintain stability [1] [4].

Conclusion

This compound is a synthetically accessible and highly useful intermediate. The provided one-pot synthesis protocol offers a reliable method for its preparation. Its primary strength lies in its role as a building block for the synthesis of more complex molecules. The documented biological activity of its core structure and its mentioned use in agrochemical research suggest that it holds promise for the development of new active ingredients, though more specific examples in this field would be needed for a comprehensive application note.

References

2-Amino-6-bromopyridine continuous flow synthesis method

Author: Smolecule Technical Support Team. Date: February 2026

2-Aminopyridines in Continuous Flow Synthesis

While a direct method for 2-Amino-6-bromopyridine is not found, a seminal paper details the continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid [1]. This demonstrates the application of 2-aminopyridine derivatives in advanced flow chemistry for producing pharmaceutically relevant structures, representing the type of protocol you're likely interested in.

Key Advantages of the Flow Method [1]:

  • Efficiency: Achieves in one continuous step what typically requires multiple batch steps with intermediate purification.
  • Improved Yields: The method significantly improves yields for some compounds; for example, a key intermediate for a FLT3 kinase inhibitor was obtained in 63% yield via flow compared to 22% overall yield from the reported two-step, in-flask procedure.
  • Functional Group Tolerance: Allows for the synthesis of compounds with free amine or hydroxyl groups without the need for protecting groups.

Application Note: Continuous Flow Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic Acids

This protocol provides a detailed, scalable method for synthesizing a core heterocyclic scaffold using 2-aminopyridines as a key starting material.

Experimental Workflow

The diagram below illustrates the two-step, continuous flow setup for synthesizing carboxylic acids and amides.

G A Feed Stream A: 2-Aminopyridine (0.5 M in DMF) R1 Microreactor 1 100°C, 20 min, 4.0 bar A->R1 B Feed Stream B: Bromopyruvic Acid (0.5 M in DMF) + p-TsOH (0.25 equiv.) B->R1 C Feed Stream C: EDC/HOBt (1:1 in DMF) R2 Microreactor 2 75°C, 10 min C->R2 D Feed Stream D: Amine (1 equiv.) + DIPEA (1 equiv. in DMF) D->R2 I1 Intermediate: Imidazo[1,2-a]pyridine- 2-carboxylic Acid R1->I1 P Final Product: Imidazo[1,2-a]pyridine- 2-carboxamide R2->P I1->R2

Materials and Equipment
Item Specification
Reactants 2-Aminopyridine derivative (1.0 equiv.), Bromopyruvic acid (1.2 equiv.), p-Toluenesulphonic acid (p-TsOH, 0.25 equiv.) [1]
Reagents for Amidation EDC, HOBt, DIPEA (various equiv., see protocol) [1]
Solvent Anhydrous DMF [1]
Equipment Continuous flow system with at least two microreactors, syringe or HPLC pumps, temperature-controlled zones, back-pressure regulator (BPR) set to 4.0 bar [1]
Step-by-Step Detailed Procedure

Step 1: Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic Acid

  • Solution Preparation: Prepare two separate solutions in anhydrous DMF:
    • Stream A: 2-Aminopyridine derivative (0.5 M concentration).
    • Stream B: Bromopyruvic acid (0.5 M concentration) and p-TsOH (0.25 equivalents relative to the 2-aminopyridine).
  • Flow Reaction: Load Streams A and B into separate syringes/pumps. Simultaneously pump them into the first pre-heated microreactor (100°C). Maintain a combined residence time of 20 minutes under a system pressure of 4.0 bar.
  • Output: The output from the first reactor is the crude imidazo[1,2-a]pyridine-2-carboxylic acid, which can be isolated or used directly in the next step.

Step 2: In-line Amidation to Synthesize Carboxamides

  • Solution Preparation: Prepare two additional solutions in DMF:
    • Stream C: EDC and HOBt (1:1 molar ratio).
    • Stream D: The desired amine (1 equivalent) and DIPEA (1 equivalent).
  • Flow Reaction: Combine the output stream from the first reactor (containing the carboxylic acid) with Streams C and D. Direct this combined flow into a second microreactor heated to 75°C for a residence time of 10 minutes.
  • Collection and Purification: Collect the reaction mixture exiting the second reactor. The final product can be purified using standard techniques like preparative HPLC [1].
Reaction Scope and Yield Data

The following table summarizes the yields achieved for various 2-aminopyridine derivatives in the first-step synthesis of carboxylic acids under continuous flow conditions [1].

Entry 2-Aminopyridine Derivative Product Isolated Yield (%)
1 Electron-donating group substituted Corresponding Imidazopyridine-2-carboxylic Acid 72
2 Electron-withdrawing group substituted (Chloro) Corresponding Imidazopyridine-2-carboxylic Acid 71
3 Pyrimidine derivative Imidazo[1,2-a]pyrimidine-2-carboxylic Acid 60
4 Dicarboxylic acid monoester Imidazopyridine Dicarboxylic Acid 68
5 Free amino group substituted Amino-substituted Imidazopyridine-2-carboxylic Acid 65
6 Free hydroxyl group substituted Hydroxy-substituted Imidazopyridine-2-carboxylic Acid 52
7 Bromo-substituted Bromo-substituted Imidazopyridine-2-carboxylic Acid 72
8 Thiazole derivative Imidazo[2,1-b]thiazole-5-carboxylic Acid 68
9 Benzothiazole derivative Key Intermediate for FLT3 Inhibitor 63

Discussion and Best Practices

  • Why Continuous Flow? This protocol highlights key advantages of flow chemistry for synthesizing complex molecules: enhanced heat transfer, precise control over reaction parameters (time, temperature), and the ability to perform multi-step reactions without isolating intermediates [1] [2]. This is particularly useful for reactions requiring elevated temperatures or involving unstable intermediates.
  • Troubleshooting: The initial difficulty in directly coupling the cyclization and amidation steps underscores the importance of reaction optimization in flow. This was resolved by removing the acid catalyst (p-TsA) from the first step before the amidation and using excess base and amine to compensate for side reactions [1].
  • Safety and Scaling: Continuous flow systems minimize the handling of reactive intermediates and allow for containment of high-pressure conditions, leading to inherently safer processes. Scaling up is often more straightforward than in batch, as it can be achieved by running the process for a longer time (scale-out) or using numbered-up reactor systems [3].

Finding More Information

To locate a direct synthesis protocol for this compound, you may need to consult specialized chemical databases or primary literature not identified in this search. Here are suggestions:

  • Search Patents: Use global patent databases (like Google Patents, USPTO, Espacenet) with keywords "this compound", "continuous flow", "preparation", and "synthesis".
  • Consult Specific Journals: Search in journals dedicated to flow chemistry and green synthesis (e.g., Reaction Chemistry & Engineering, Organic Process Research & Development).
  • Chemical Suppliers: Review product information and catalogs from fine chemical suppliers (e.g., ChemImpex [4]), as they sometimes provide synthetic routes or references.

References

2-Amino-6-bromopyridine synthesis yield optimization

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis & Modification Methods Overview

Method Key Reaction / Intermediate Catalyst / Reagent Reported Yield Key Feature / Application
Goldberg Reaction [1] Coupling of 2-Bromopyridine with amides CuI / 1,10-Phenanthroline Up to 92% (for MAPA reagents) Direct route to N-(pyridin-2-yl)amides; versatile for derivatives.
Electrophilic Substitution [2] Bromination of 2-Aminopyridine N-Bromosuccinimide (NBS) Not explicitly stated Common method to prepare 2-amino-5-bromopyridine (regioisomer).
Hypobromite Method [3] From picolinamide Sodium/Potassium hypobromite ~65-70% One-pot process; uses in-situ generated hypobromite.
Suzuki Coupling [2] On 8-Bromo-imidazopyridine Standard Pd-catalysis Not specified (key step) Shows bromo-group reactivity in downstream cross-coupling.

A frequent challenge in heterocyclic chemistry is the direct functionalization of the 2-aminopyridine core. The following workflow visualizes a strategic approach to synthesizing and utilizing 2-Amino-6-bromopyridine, integrating the methods from the table.

2-Aminopyridine 2-Aminopyridine Electrophilic Bromination Electrophilic Bromination 2-Aminopyridine->Electrophilic Bromination NBS, DMF This compound This compound Electrophilic Bromination->this compound Crude Product Purification Purification This compound->Purification Recrystallization Pure Intermediate Pure Intermediate Purification->Pure Intermediate Cross-Coupling Cross-Coupling Final Target Molecule Final Target Molecule Cross-Coupling->Final Target Molecule Pure Intermediate->Cross-Coupling e.g., Suzuki Reaction

Troubleshooting Common Synthesis Issues

A primary issue in synthesizing this compound via direct bromination is controlling regioselectivity. The 2-aminopyridine molecule has multiple reactive sites, and you may isolate an unwanted regioisomer (like 2-amino-5-bromopyridine) or a mixture [2].

  • Problem: Low yield or isolation of the wrong regioisomer (e.g., 2-amino-5-bromopyridine) after bromination of 2-aminopyridine.
  • Solution:
    • Confirm Regiochemistry: Carefully characterize your product using 1H NMR and 13C NMR. Compare the chemical shifts with known literature values for 2-amino-5-bromopyridine and this compound [2] [4].
    • Optimize Reaction Conditions:
      • Stoichiometry: Precisely control the equivalence of N-bromosuccinimide (NBS) to avoid over-bromination [2].
      • Temperature: Perform the reaction at lower temperatures (e.g., 0°C to room temperature) to improve selectivity [2].
      • Solvent: Use aprotic polar solvents like DMF, which are common for this type of electrophilic aromatic substitution [2].

Detailed Experimental Protocols

Protocol 1: Copper-Catalyzed Amination of 2-Bromopyridine (Adapted for MAPA Reagents) [1]

This protocol demonstrates a highly efficient copper-catalyzed method for forming a C-N bond in a 2-bromopyridine system, which can be a valuable alternative pathway.

  • Reaction Setup:
    • In a round-bottom flask, combine 2-bromopyridine (1.0 equiv), the amide (e.g., N-methylformamide, 1.3 equiv), K₂CO₃ (1.3 equiv), and a small amount of K₃PO₄ (0.05 equiv).
    • Add toluene as the solvent.
  • Catalyst System:
    • Add CuI (1 mol%) and 1,10-phenanthroline (1 mol%).
  • Reaction Execution:
    • Heat the mixture to reflux with stirring for 8 hours.
  • Work-up & Purification:
    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
    • Purify the crude product via distillation or column chromatography.
Protocol 2: Electrophilic Bromination of 2-Aminopyridine [2]

This is a standard method for the direct bromination, though special attention to regioselectivity is required.

  • Reaction Setup:
    • Dissolve 2-aminopyridine (1.0 equiv) in anhydrous DMF.
  • Reagent Addition:
    • Add N-Bromosuccinimide (NBS) (1.0 equiv) portion-wise at 0°C.
  • Reaction Execution:
    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
  • Work-up & Purification:
    • Quench the reaction by pouring it into ice water.
    • Extract the aqueous mixture with dichloromethane.
    • Dry the combined organic extracts over anhydrous Na₂SO₄ and concentrate.
    • Purify the crude 2-amino-5-bromopyridine or the isomeric mixture via recrystallization (e.g., from n-hexane) or column chromatography [3] [4].

Key Optimization Takeaways

  • For High-Yield C-N Bond Formation: The CuI/phenanthroline catalytic system is exceptionally effective, achieving yields over 90% for related reactions and is an excellent candidate for developing an optimized synthesis [1].
  • For Direct Bromination: Focus on controlling regioselectivity. Using mild conditions (low temperature, strict NBS stoichiometry) is crucial to favor the desired 6-bromo isomer over the 5-bromo counterpart [2].
  • Leverage the Bromo Handle: Remember that once obtained, this compound is a versatile building block. The bromo group can be used in subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to create more complex molecular architectures for drug discovery [2] [5].

References

improving purity in 2-Amino-6-bromopyridine production

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis & Purification Methods

The table below compares two patented synthesis methods and common purification techniques, detailing their advantages and key control parameters for optimizing purity.

Method Key Reaction Components Reported Advantages Critical Parameters for Purity
Hypobromite Method [1] Picolinamide, Alkali Hydroxide (NaOH/KOH), Sodium Hypobromite One-pot reaction, reduced degradation, high yield [1] Molar ratio control (Hypobromite:Picolinamide = 1.5:1 to 2:1), low temperature (0-5°C), reaction time [1]
HBr Cyclization Method [2] 1,3-dicyanopropanol-2, Anhydrous HBr gas, Inert solvent (Diethyl ether, CH₂Cl₂) [2] One-step synthesis from non-pyridine precursors, efficient alternative [2] Solvent saturation with HBr, strict anhydrous conditions, post-reaction neutralization [2]
Recrystallization [3] [4] Crude product, Solvent system (e.g., Ethanol, n-Hexane) [4] Effective removal of colored impurities, improved Melting Point [3] Choice of solvent, slow crystallization rate, cooling temperature [4]
Washing & Filtration [1] Crude solid, Organic solvents (Dichloromethane, Chloroform, Petroleum ether) [1] Removes specific by-products and unreacted starting materials [1] Solvent selection based on impurity profile, wash volume and temperature [1]

Analytical Methods for Purity Assessment

Accurate purity analysis is critical. Here are standard methods and their specifications for evaluating 2-Amino-6-bromopyridine.

Technique Key Parameters / Typical Values Application in Purity Control

| HPLC [3] [5] | Purity ≥ 98% (HPLC) [3]. Column: Mixed-mode (e.g., Amaze SC) [5]. Detection: UV 254-275 nm [5]. | Primary method for quantifying main component and identifying impurity profiles. Compatible methods with LC/MS allow for impurity identification [5]. | | Melting Point (MP) [3] | Range: 88 - 91 °C [3]. | A sharp melting point within this specified range indicates a high-purity compound. A broad or depressed range suggests impurities. | | ¹H NMR [6] | Molecular Formula: C5H5BrN2 [6]. | Confirms molecular structure and identity. The presence of unexpected peaks can indicate structural impurities or solvents. |

Troubleshooting FAQs

Q1: My final product has a yellow or brownish color instead of being off-white. What is the cause and how can I fix it? Coloration is a common sign of oxidative degradation or the presence of conjugated impurities [3].

  • Solution: Recrystallize the crude solid from a suitable solvent like ethanol [4]. Using high-purity, anhydrous solvents and an inert atmosphere (e.g., nitrogen) during synthesis and work-up can also prevent formation of these colored by-products.

Q2: The measured melting point of my product is lower and broader than the expected 88-91°C. What does this indicate? A depressed and broad melting point is a classic indicator of the presence of impurities.

  • Solution: Repurify the material via recrystallization. The table above provides a guide for solvent selection. Ensure the product is completely dry before analysis, as moisture can also depress the melting point.

Q3: HPLC analysis shows unknown peaks. How can I improve the separation to better understand my impurity profile? Standard reverse-phase HPLC may not adequately separate polar pyridine derivatives.

  • Solution: Use a mixed-mode HPLC column (e.g., Amaze SC or Coresep 100) that combines reversed-phase and cation-exchange mechanisms [5]. This provides superior separation for hydrophilic bases like this compound. Mobile phases with acidic additives (e.g., 0.2% formic acid) can further improve peak shape and resolution without compromising MS-detector compatibility [5].

Experimental Workflow for Synthesis & Purification

For your convenience, here is a consolidated workflow diagram integrating the synthesis and purification steps, highlighting critical control points for achieving high purity.

Start Start Synthesis SynthMethod1 Hypobromite Method (Picolinamide + NaOBr) Start->SynthMethod1 SynthMethod2 HBr Cyclization Method (1,3-dicyanopropanol-2 + HBr) Start->SynthMethod2 Workup Reaction Work-up (Neutralization, Filtration) SynthMethod1->Workup SynthMethod2->Workup CrudeProduct Crude Product Obtained Workup->CrudeProduct Purification Purification CrudeProduct->Purification Option1 Recrystallization (e.g., from Ethanol) Purification->Option1 Option2 Wash with Solvent (e.g., DCM, n-Hexane) Purification->Option2 FinalProduct High-Purity Product Option1->FinalProduct Option2->FinalProduct CP1 Critical Control: Strict Temperature Control (0-5°C for Hypobromite) CP1->SynthMethod1 CP2 Critical Control: Anhydrous Conditions (for HBr Method) CP2->SynthMethod2 CP3 Critical Control: Monitor by HPLC & MP CP3->FinalProduct

References

Troubleshooting Guide: Scalability Challenges in Amination Reactions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common problems, their likely causes, and solutions based on scalable protocols for similar bromopyridines.

Problem Possible Cause Solution / Optimized Approach
Low Yield & Poor Conversion Inefficient catalyst system for large volume; long reaction times with conventional heating [1]. Replace conventional heating with microwave irradiation. Use a commercially available CuI/DMPAO catalyst system with K₂CO₃ base in water [1].
Difficulty in Product Isolation Aqueous reaction mixture makes extraction and purification difficult [1]. For primary alkylamine products, use bulb-to-bulb distillation for purification. For air- or moisture-sensitive products, store in an inert atmosphere or a vacuum desiccator [1].
Formation of Diaminated Byproduct Lack of chemoselectivity, leading to undesired symmetric diamination instead of monoamination [1]. For monoamination, use 1 equivalent of 2,6-dibromopyridine with 6 equivalents of amine in water under microwave irradiation, without an exogenous copper catalyst or base [1].
Limited Functional Group Tolerance Harsh traditional conditions (e.g., aniline/HCl melt) are not suitable for complex amines [1]. Employ milder microwave conditions in water. For less nucleophilic amines (e.g., bulky anilines), slightly increase the reaction temperature (190-215°C) to achieve conversion [1].

Frequently Asked Questions (FAQs)

Q1: What are the proven reaction conditions for gram-scale monoamination of 2,6-dibromopyridine? A robust protocol for synthesizing monoaminated products like 2-bromo-6-aminopyridine on a multi-gram scale (4.9-7.9 g isolated yield) is as follows [1]:

  • Reagents: 1 equiv 2,6-dibromopyridine, 6 equiv primary alkylamine (e.g., ethylamine, isopropylamine).
  • Conditions: Deionized H₂O as solvent, microwave irradiation at 150-205°C for 2.5 hours.
  • Key Note: This reaction is performed without a copper catalyst or added base, which is crucial for achieving high monoamination selectivity over diamination.

Q2: How can I scale up the diamination of 2,6-dibromopyridine? For symmetric diamination, you need a different catalytic system [1]:

  • Reagents: 1 equiv 2,6-dibromopyridine, excess amine.
  • Catalyst System: CuI / DMPAO (2-(2,6-dimethylphenylamino)-2-oxoacetic acid) as a ligand.
  • Base: K₂CO₃.
  • Conditions: Deionized H₂O as solvent, microwave irradiation.
  • Scale: This method has been used to produce approximately 2 g of diaminated product.

Q3: Are there other scalable, non-amination reaction examples using bromopyridines? Yes. Photoredox catalysis has been successfully used to conjugate bromopyridines with dehydroalanine derivatives on a 25 mmol scale to create unnatural amino acids. Key factors for this success include [2]:

  • Catalyst: A low loading (0.1 mol%) of an iridium photoredox catalyst ([Ir(ppy)₂(dtbbpy)]PF₆).
  • Reductant: Hantzsch ester (1.0 equivalent).
  • Solvent: A mixture of DMSO and water.
  • Equipment: No specialized equipment was needed beyond a commercial blue LED.

Decision Workflow for Scaling Amination Reactions

The flowchart below can help you choose the right strategy for your scaling goals.

Start Start: Plan Scaling of 2-Amino-6-bromopyridine Reaction Decision1 What is the target product? Start->Decision1 Option1 Mono-aminated (2-Bromo-6-aminopyridine) Decision1->Option1 Option2 Di-aminated (2,6-Diaminopyridine) Decision1->Option2 Protocol1 Gram-Scale Mono-amination Protocol Option1->Protocol1 Protocol2 Gram-Scale Di-amination Protocol Option2->Protocol2 Step1_1 Reagents: 1 eq. 2,6-Dibromopyridine, 6 eq. Amine, Water Protocol1->Step1_1 Step1_2 Conditions: Microwave Irradiation (150-205°C, 2.5h) Step1_1->Step1_2 Step1_3 Key: No Copper Catalyst No Added Base Step1_2->Step1_3 Step1_4 Outcome: High selectivity, Isolated yield: 65-86% Step1_3->Step1_4 Step2_1 Reagents: 1 eq. 2,6-Dibromopyridine, Excess Amine, K₂CO₃, Water Protocol2->Step2_1 Step2_2 Catalyst: CuI / DMPAO Ligand Step2_1->Step2_2 Step2_3 Conditions: Microwave Irradiation Step2_2->Step2_3 Step2_4 Outcome: Effective di-amination, Isolated yield: ~2g Step2_3->Step2_4

References

handling and storage guidelines for 2-Amino-6-bromopyridine

Author: Smolecule Technical Support Team. Date: February 2026

Physical Properties & Storage Guidelines

The table below summarizes the key identified data for 2-Amino-6-bromopyridine:

Property Specification
Molecular Formula C5H5BrN2 [1] [2]
Molecular Weight 173.01 g/mol [1] [2]
CAS Registry Number 19798-81-3 [3] [2]
Appearance Off-white to yellowish solid [2]
Melting Point 88-91 °C [2]
Storage Temperature 0-8 °C [2]
Purity ≥ 98% (HPLC) [2]

Handling and Safety Information

The search results do not provide specific first-aid measures, personal protective equipment (PPE) requirements, or accidental release measures.

  • Critical First Step: You must obtain and thoroughly review the Safety Data Sheet (SDS) for this specific compound from a supplier before starting any work. The SDS contains the legally mandated and detailed safety information [3].
  • Source for SDS: Suppliers such as Alfa-Aesar, Sigma-Aldrich, and TCI are listed as sources where the SDS can be viewed or downloaded [3].
  • General Warning: The compound is labeled as non-hazardous (Hazmat: No) by one supplier, but this should always be verified against the most current SDS, as handling conditions and impurities can influence hazards [2].

Troubleshooting FAQs

Here are answers to common issues researchers might face:

  • Q: What should I do if my solid this compound has turned from off-white to a darker yellow or brown?

    • A: A color change can indicate degradation or oxidation. The pure compound is described as an off-white to yellowish solid, so a significant darkening suggests a problem [2]. Check the storage conditions to ensure it has been consistently held at the recommended 0-8 °C [2]. Using degraded material may affect your reaction yields and results. It is advisable to obtain a new batch or analyze the purity before use.
  • Q: The chemical supplier's SDS seems to conflict with other information I have found. Which one should I follow?

    • A: Always follow the SDS provided by the specific supplier from which you purchased the chemical. The SDS is a legal document tailored to that supplier's product and its specific composition and impurities. The information in the SDS supersedes any general guidelines found online.

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for planning an experiment with this compound, emphasizing safety checks.

Start Plan Experiment Step1 Consult SDS from Your Chemical Supplier Start->Step1 Step2 Identify Hazards and Required PPE Step1->Step2 Step3 Prepare Workspace (Fume Hood, Spill Kit) Step2->Step3 Step4 Weigh and Handle at Recommended Temperature Step3->Step4 Step5 Store at 0-8°C Post-Use Step4->Step5

Key Recommendations

To ensure safety and data integrity in your work with this compound:

  • Prioritize the SDS: Make the SDS from your supplier your primary and first source of safety information.
  • Control Storage Temperature: Maintain cold storage at 0-8°C to preserve the compound's stability and prevent decomposition [2].
  • Monitor Physical Appearance: Visually inspect the compound before use. Significant discoloration is a potential warning sign of degradation.

References

2-Amino-6-bromopyridine purification techniques and methods

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Purification Indicators

First, understanding the basic properties of your compound is crucial for identifying and troubleshooting purity issues.

Property Specification
Chemical Name 2-Amino-6-bromopyridine [1]
CAS Number 19798-81-3 [1]
Molecular Formula C5H5BrN2 [1] [2]
Molecular Weight 173.01 g/mol [1] [2]
Melting Point 88–91 °C [1] [2]
Appearance Off-white to yellowish solid [1]
Storage Store at 0-8 °C [1]

A melting point below 88°C or a dark yellow/brown appearance suggests significant impurities. The typical pure melting point is a narrow range of 88-91°C [1] [2].

Purification Methods & Protocols

Here are specific methods adapted from the search results for purifying this compound.

Method 1: Hot Washing to Remove a Common Dibromo Impurity

This is a common first step to remove a co-precipitated 2-amino-3,5-dibromopyridine impurity without dissolving the desired product.

  • Principle: The dibromo impurity is more soluble in hot petroleum ether than this compound.
  • Procedure:
    • After collecting the crude solid product via filtration and water washing [3].
    • Transfer the solid to a flask and add petroleum ether (boiling range 60–80 °C). Use approximately 500-600 mL per 50-60 grams of crude product [3].
    • Reflux the suspension for about 20 minutes with stirring [3].
    • While still hot, quickly filter the mixture through a pre-heated Büchner funnel [3].
    • Wash the solid on the funnel with two more portions of hot petroleum ether [3].
    • Air-dry the purified solid to a constant weight [3].
Method 2: Recrystallization

Recrystallization is a standard technique for achieving high purity.

  • Suitable Solvents: The patent [4] mentions using organic solvents for dissolution and petroleum ether or n-hexane for acidification in a related synthesis, suggesting these could be part of a mixed-solient system. Benzene is explicitly mentioned for recrystallization of a similar compound, 2-amino-5-bromopyridine, yielding colorless prisms [3]. Safety Note: Benzene is a known carcinogen. Consider using a less hazardous aromatic solvent like toluene, or a mixture of ethyl acetate and hexane, and test on a small scale first.
  • Procedure:
    • Dissolve the crude solid in a minimum volume of hot solvent.
    • If the solution is colored, add a small amount of decolorizing carbon (e.g., 1 g per 50 mL) and filter hot.
    • Allow the filtrate to cool slowly to room temperature, then further cool in an ice bath to maximize crystal yield.
    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
    • Dry the crystals under vacuum.

The workflow below summarizes the decision process for these purification methods.

Start Start with Crude This compound A Color/Appearance Check Start->A B Highly colored or dark yellow/brown? A->B C Recrystallization 1. Dissolve in min. hot solvent 2. Add decolorizing carbon 3. Filter hot 4. Cool for crystallization 5. Collect and dry crystals B->C Yes D Washing with Hot Petroleum Ether 1. Reflux crude solid in solvent 2. Filter hot 3. Wash with hot solvent 4. Air-dry product B->D No End Analyze Pure Product (Melting Point, HPLC, NMR) C->End D->End

Expected Outcomes & Analytical Verification

After purification, use these methods to confirm success.

Analysis Method Expected Result for Pure Compound
Melting Point Sharp melting point at 88–91 °C [1] [2].
HPLC Purity ≥ 98% [1].
¹H NMR Spectrum should match published reference [5].

Safety & Handling

  • Hazard Statements: The compound is classified as causing Eye Irritation (Eye Irrit. 2) and Skin Irritation (Skin Irrit. 2), and may cause respiratory irritation as a Specific Target Organ Toxin (STOT SE 3) [2].
  • Personal Protective Equipment (PPE): Always wear appropriate gloves, eyeshields, and a dust mask type N95 (US) when handling [2].

References

troubleshooting 2-Amino-6-bromopyridine crystallization issues

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Crystallization of 2-Amino-6-bromopyridine

The following table summarizes common crystallization problems, their potential causes, and recommended solutions based on general crystallization science.

Problem Phenomenon Possible Causes Troubleshooting Steps

| No Crystal Formation (Oils or amorphous solids) | • Low supersaturation: Solution concentration below metastable zone [1]. • Excessively rapid supersaturation generation: Causes oiling out [2]. • Non-optimized solvent system: Unfavorable solubility profile [1]. | • Increase supersaturation slowly: by controlled evaporation or temperature shift [2]. • Use anti-solvent diffusion: Add a miscible anti-solvent slowly to induce gradual supersaturation [1]. • Screen solvents & mixtures: Test solvents with different polarities and functional groups [1]. | | Poor Crystal Quality (Small, thin needles) | • Too high supersaturation at nucleation: Leads to many small crystals [2]. • Fast crystal growth: Does not allow for defect-free lattice assembly [2]. | • Use slower evaporation rates or higher temperatures to reduce supersaturation drive [2]. • Apply seeding: Introduce a small, well-formed crystal into a slightly supersaturated solution [3]. | | Inconsistent Results Between Batches | • Slight variations in starting conditions (concentration, temperature, purity) [2]. • Poor control of crystallization kinetics [2]. | • Standardize protocols: precise concentrations, temperatures, and evaporation rates. • Characterize starting material: Ensure consistent purity and solid form [4]. |

Experimental Protocols & Characterization

Following established methodologies for related compounds is crucial for process development and troubleshooting.

Slow Evaporation Solution Growth

This is a common technique for growing high-quality single crystals suitable for X-ray diffraction [5] [6].

  • Procedure: Dissolve a sample of this compound in a suitable warm solvent (e.g., methanol, ethanol, or a mixture) to near-saturation. Filter the solution through a fine porosity filter (0.2-0.5 µm) to remove particulate impurities. Allow the filtrate to evaporate slowly at a constant, vibration-free temperature. Crystals typically form over days to weeks [5].
  • Solvent Selection: The choice of solvent is critical. It should have a moderate boiling point and provide a good gradient of solubility for the compound over temperature. Methanol has been successfully used for growing crystals of related molecules like 2-Amino-5-bromopyridinium trichloroacetate [5].
Solid-State Characterization of Crystals

Once crystals are obtained, confirm their quality and identity using these techniques, which are standard for materials characterization [4] [5].

  • Single-Crystal X-ray Diffraction (SCXRD): The definitive technique for determining the three-dimensional molecular structure, crystal system, space group, and intermolecular interactions within the crystal lattice [5] [6].
  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline material and to identify different polymorphs if they exist [6].
  • Thermal Analysis (TGA/DSC): Determines the thermal stability, melting point, and decomposition behavior of the crystals [5].
  • Vibrational Spectroscopy (FT-IR/Raman): Provides information about the functional groups and molecular conformation in the solid state, and can help identify the successful formation of a new crystalline phase [5] [6].

Phase Diagrams: A Guide to Crystallization Design

Understanding phase diagrams is key to rationally designing and troubleshooting crystallization processes, as they map the states of matter under varying conditions [2].

Fig 1. Conceptual Crystallization Phase Diagram UnsaturatedSolution Unsaturated Solution (Stable) SolubilityCurve UnsaturatedSolution->SolubilityCurve Increase Precipitant/ Decrease Temperature MetastableZone Metastable Zone (Crystal Growth) MetastableLimit MetastableZone->MetastableLimit LabileZone Labile Zone (Spontaneous Nucleation) PrecipitationZone Precipitation/Oiling Out SolubilityCurve->MetastableZone MetastableLimit->LabileZone MetastableLimit->PrecipitationZone Very Rapid Supersaturation

The diagram illustrates that successful crystallization requires navigating the Metastable Zone, where existing crystals grow without forming new ones. The Labile Zone promotes spontaneous nucleation, often resulting in many small crystals. Rapidly crossing the metastable limit can lead to undesirable amorphous precipitates or oils [2]. For complex molecules like viral capsids (and similarly for many organic compounds), this optimal crystallization zone can be very narrow, explaining the sensitivity of the process [3].

Workflow for Systematic Crystallization Screening

For a systematic approach, follow this workflow to identify optimal conditions.

Fig 2. Crystallization Screening Workflow Start 1. Purify Starting Material A 2. Solvent/Solution Screening (Test multiple solvents & mixtures) Start->A B 3. Induce Crystallization (Slow evaporation, vapor diffusion, etc.) A->B C 4. Analyze Outcome B->C C->A No crystals/ Poor quality D 5. Characterize Crystals (PXRD, SCXRD, Thermal Analysis) C->D E 6. Optimize Conditions (Refine concentration, temperature, rate) D->E D->E Successful Crystallization

Key Takeaways for Researchers

  • Focus on Supersaturation Control: The core of successful crystallization is the careful and slow generation of supersaturation to remain within the metastable zone [2] [1].
  • Solvent Selection is Critical: The choice of solvent or anti-solvent system profoundly impacts crystal nucleation, growth, and morphology. Systematic screening is essential [1].
  • Characterization is Non-Negotiable: Proper analysis of both your starting material and final crystals is required to troubleshoot problems and confirm you have obtained the desired crystalline form [4].

References

optimizing reaction parameters for 2-Amino-6-bromopyridine derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Synthetic Applications

The table below summarizes the core chemical information for 2-Amino-6-bromopyridine (CAS 19798-81-3), a valuable intermediate in medicinal and organic chemistry.

Property Details
CAS Number 19798-81-3 [1] [2] [3]
Molecular Formula C5H5BrN2 [1] [2] [3]
Molecular Weight 173.01 g/mol [1] [2] [3]
Purity ≥ 98% (HPLC) [1]
Appearance Off-white to yellowish or light brown solid [1] [3]
Melting Point 88-91 °C [1]
Storage Store at 0-8 °C, protect from light [1] [3]

This compound serves as a key building block in several high-value applications:

  • Pharmaceutical Development: It is a crucial intermediate in the synthesis of targeted therapies. Research highlights its use in developing JAK2 inhibitors, MSK1 inhibitors, and the active pharmaceutical ingredient Filgotinib, a JAK1 inhibitor [3] [4]. It is also a ligand for PqsR, a target in Pseudomonas aeruginosa infection research [3].
  • Agrochemicals & Materials: The compound is used in formulating pesticides and herbicides and in creating advanced polymers and coatings [1].
  • Synthesis of Fused Heterocycles: A common and practical application is its cyclization to form imidazo[1,2-a]pyridine cores, which are privileged structures in drug discovery [2] [5]. The workflow below illustrates a generalized synthesis path.

G A This compound (CAS 19798-81-3) B Reaction with 1,1,3-Trichloroacetone A->B In DME 65°C, 2-4h C Cyclization & Hydrolysis B->C Acid Hydrolysis 75°C, 16-20h D 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde C->D Isolation & Purification

Safety and Handling Information

Safe handling of this chemical is paramount. Please adhere to the following safety guidelines based on its GHS classification [2]:

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Measures | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity (Oral, Dermal, Inhalation)| | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors. P280: Wear protective gloves/protective clothing/eye protection/face protection. | | Skin & Eye Irritation | | - | H315: Causes skin irritation. H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. |

Knowledge Gaps and Further Research

The available information does not contain specific FAQs or guides for troubleshooting reaction parameters like temperature, time, or catalyst concentration for derivatives of this compound.

To build the technical support center you envision, I suggest you:

  • Consult Specialized Databases: Directly search platforms like Reaxys or SciFinder for detailed experimental procedures and optimization studies.
  • Analyze Patent Literature: Patents often contain detailed "examples" sections that can provide optimized reaction conditions and troubleshooting tips for specific synthetic routes [4].
  • Review Broader Optimization Principles: General guides on chemical reaction optimization emphasize systematic approaches to adjusting time, temperature, and concentration, which can be applied to your specific work [6].

References

overcoming solubility limitations in 2-Amino-6-bromopyridine reactions

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties of 2-Amino-6-bromopyridine

The table below summarizes the fundamental characteristics of this compound, which are crucial for understanding its behavior in experimental settings [1] [2].

Property Value / Description
CAS Number 19798-81-3 [2]
Molecular Formula C5H5BrN2 [1] [2]
Molecular Weight 173.01 g/mol [1] [2]
Purity ≥ 98% (HPLC) [2]
Appearance Off-white to yellowish solid [2]
Melting Point 88-91 °C [2]
Storage Store at 0-8 °C [2]

General Strategies to Overcome Solubility Limitations

While specific methods for this compound are not detailed in the search results, the following advanced strategies are broadly applicable to compounds with poor solubility. You can adapt these principles for your experiments [3].

Strategy Category Examples & Key Notes

| Physical Modifications | - Micronization/Nanocrystals: Increasing surface area for dissolution.

  • Solid Dispersions: Dispensing drug in polymer carrier.
  • Co-crystallization: Using co-crystal technology to alter solid form.
  • Supercritical Fluid Technology. [3] | | Chemical Modifications | - Salt Formation: A classic and highly effective method.
  • Prodrug Formation: Modifying the drug to improve solubility, which then converts back to the active form in the body. [3] | | Lipid-Based Delivery Systems | - Self-Emulsifying Systems (SMEDDS/SNEDDS): Formulations that form fine emulsions.
  • Liposomes, Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs). [3] | | Polymer-Based Nanocarriers | - Polymeric Nanoparticles and Micelles: Using amphiphilic polymers to solubilize compounds. [3] |

The following workflow outlines a general decision-making process for selecting the most appropriate strategy based on your project's goals.

G Start Start: Poor Solubility of This compound Q1 Is chemical modification an option? Start->Q1 Q2 Is the goal an oral dosage form? Q1->Q2 No A1 Consider Salt Formation or Prodrug Approach Q1->A1 Yes Q3 Is a nano-sized system feasible? Q2->Q3 No A2 Use Lipid-Based System (e.g., SNEDDS) Q2->A2 Yes A3 Use Polymer-Based Nanocarriers Q3->A3 Yes A4 Apply Physical Modification (e.g., Co-crystals, Micronization) Q3->A4 No

Frequently Asked Questions

Q1: Why is the solubility of this compound likely to be poor? While exact solubility data wasn't available, its high melting point (88-91 °C) suggests a strong, orderly crystal lattice, which typically correlates with low solubility in common solvents [2].

Q2: What is a key consideration before formulating this compound for oral delivery? Beyond solubility, you must address permeability. Many drugs with poor solubility are also substrates for efflux pumps like P-glycoprotein (P-gp), which can actively pump the drug out of gut cells, leading to very low bioavailability. Combining a solubility-enhancing formulation with a P-gp inhibitor can be a viable strategy [3].

Q3: The compound appears off-white to yellowish. Is this normal? Yes, the technical grade of this compound is specified as an off-white to yellowish solid. For sensitive applications, you may consider further purification [2].

References

2-Amino-6-bromopyridine spectroscopic characterization FT-IR Raman

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Basic Properties

The table below summarizes the fundamental identifying information and physical properties for 2-Amino-6-bromopyridine as found in chemical supplier catalogs [1] [2] [3].

Property Value
CAS Registry Number 19798-81-3 [1] [2] [3]
Molecular Formula C5H5BrN2 [1] [3]
Molecular Weight 173.01 g/mol [1] [3]
Melting Point 88-91 °C (lit.) [1] [2]
Appearance Off-white to slightly yellow or light brown powder [1] [3]
Storage Keep in a dark place, sealed in dry, at room temperature [1]

Available Spectroscopic and Analytical Data

While a complete vibrational spectral assignment is not available, the following experimental data can be used for identification and analysis.

Data Type Key Features / Observations Source / Context
Mass Spectrometry Molecular ion peaks at m/z 172 ([M]+) and m/z 174 ([M+2]+) with a ~1:1 ratio, characteristic of bromine. Experimental MS data from a commercial database [4].
Vibrational Spectra (General) Assigned fundamentals, overtones, and combinations; analysis based on Cs point group symmetry. From a study on a closely related molecule (2-amino-6-bromo-3-formylchromone), demonstrating a standard analysis approach [5].
Safety & Handling Hazard statements: H315-H319-H335 (Causes skin, serious eye irritation, and respiratory irritation). Safety data from supplier information [2].

Experimental Protocols for Spectroscopic Characterization

For researchers who need to obtain the spectroscopic data, here are detailed methodologies based on general practices for similar compounds.

FT-IR Spectroscopy Protocol

A reliable method for obtaining FT-IR spectra is described in a protocol for organic compounds [6]:

  • Instrument: Bruker VERTEX 70 FTIR spectrometer.
  • Sample Preparation: The sample is held between two calcium fluoride (CaF2) windows separated by a 15-μm-thick Teflon spacer to create a thin film.
  • Conditions: The spectrometer should be purged with nitrogen (N2) to minimize interference from atmospheric water vapor and CO2. Spectra are recorded at 298 K (25 °C).
Raman Spectroscopy Protocol

A corresponding protocol for Raman spectroscopy is also available [6]:

  • Excitation Source: A 532-nm laser (e.g., Millennia eV from Spectra-Physics).
  • Detection System: The scattered signal is dispersed in a spectrometer and detected by a charged-coupled device (CCD) camera.
  • Configuration: Measurements can be taken in a parallel polarization configuration.

The workflow for a comprehensive vibrational analysis can be summarized as follows, incorporating both experimental and computational steps:

Start Start Analysis ExpIR Perform FT-IR Experiment Start->ExpIR ExpRaman Perform Raman Experiment Start->ExpRaman Compare Compare Experimental and Theoretical Spectra ExpIR->Compare Experimental Spectrum ExpRaman->Compare Experimental Spectrum CompModel Computational Modeling (DFT, B3LYP method) Assign Assign Vibrational Modes and Calculate PED CompModel->Assign Theoretical Spectrum Assign->Compare Theoretical Assignments Result Final Characterization Compare->Result

Research Context and Applications

Understanding the broader research context can help guide your characterization efforts.

  • Pharmaceutical Relevance: This compound is a key building block in synthesizing nitrogen-containing bicyclic structures and has been employed in the one-pot synthesis of 7-azaindoles and the development of anti-HIV agents [1] [2].
  • Complementary Techniques: FT-IR and Raman spectroscopy are highly complementary. FT-IR is often more sensitive to polar functional groups, while Raman is better for the non-polar skeleton and low-frequency regions (e.g., below 650 cm⁻¹), providing a more complete vibrational profile [7].
  • Computational Guidance: For a detailed assignment, Density Functional Theory (DFT) calculations are highly recommended. Studies on similar molecules, like 3-amino-2-bromopyridine, use the B3LYP functional with a 6-311G(2df,2p) basis set to calculate optimal geometry and vibrational frequencies, which are then matched with experimental data using Potential Energy Distribution (PED) analysis [8].

How to Proceed Without Direct Data

Since the direct FT-IR/Raman data for your specific compound is not publicly available, you have a few options:

  • Perform the Experiments: Use the provided experimental protocols to record the FT-IR and Raman spectra yourself.
  • Computational Prediction: Perform DFT calculations to generate a theoretical spectrum and vibrational assignments, which can serve as a strong foundation for your analysis [8].
  • Consult Related Studies: Use the data and methodologies from research on closely related bromopyridine derivatives as a reference guide for your own work [5] [8].

References

2-Amino-6-bromopyridine Hirshfeld surface analysis supramolecular forces

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data from a Related Compound

A 2025 study synthesized and analyzed the organic/inorganic hybrid compound bis(2-amino-6-bromopyridinium) tetrachloridocuprate(II), or (HABPy)₂[CuCl₄], where 2-amino-6-bromopyridine (HABPy) is protonated to form the cation [1].

The crystal structure consists of organic (HABPy)⁺ cation layers alternating with inorganic [CuCl₄]²⁻ anion layers. These are interconnected by a 3D network of supramolecular forces [1]. The Hirshfeld surface analysis was used to quantify these intermolecular interactions.

The table below summarizes the key interactions identified:

Interaction Type Contribution to Hirshfeld Surface (%) Role in Crystal Packing
N–H···Cl Information missing Primary hydrogen bond connecting organic cations and inorganic anions [1].
Other H-Bonds Information missing Additional hydrogen bonding (e.g., N–H···N, C–H···Cl) further stabilizes structure [1].
π-Stacking Information missing Interactions between aromatic rings of pyridinium cations [1].
Halogen Bonds Information missing Potential role of bromine substituents [1].

Detailed Experimental Protocol

The following workflow outlines the key steps for performing a Hirshfeld surface analysis, as used in the cited study [1].

G Start Start: Crystal Synthesis Step1 Single-Crystal X-ray Diffraction Start->Step1 Step2 Crystallographic Data (CIF) Step1->Step2 Step3 Hirshfeld Surface Analysis (Software: CrystalExplorer) Step2->Step3 Step4 Generate 2D Fingerprint Plots Step3->Step4 Step5 Quantify and Analyze Intermolecular Contacts Step4->Step5

The specific experimental conditions from the research are [1]:

  • Synthesis: The compound was synthesized from aqueous HCl solutions containing Cu(OAc)₂ and this compound, yielding 77% of orange-red crystals.
  • Crystallography: Single-crystal X-ray diffraction determined the structure crystallizes in the monoclinic, centrosymmetric space group C2/c.
  • Software: Hirshfeld surface analysis and generation of 2D fingerprint plots were performed using CrystalExplorer [1]. This software uses the crystallographic information file (.cif) to create the surfaces and quantify interactions based on dₑ (distance from the surface to the nearest external nucleus) and dᵢ (distance to the nearest internal nucleus) [2].

Research Context and Further Guidance

It's worth noting that Hirshfeld surface analysis is a standard modern technique for quantifying and visualizing crystal packing. A foundational paper highlights that this method allows for an unbiased analysis of all intermolecular contacts in a crystal structure, moving beyond selected, supposedly "important" interactions [2].

To perform a similar analysis on your specific compound:

  • The first and most crucial step is to grow a high-quality single crystal suitable for X-ray diffraction.
  • Once you have the crystallographic data, you can use the software protocol above to analyze the supramolecular forces specific to your crystal structure of this compound.

References

comparative study of bromopyridine isomers in coordination chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Properties of Bromopyridine Isomers

The following table summarizes the key characteristics and roles of the three bromopyridine isomers in coordination chemistry.

Isomer Physical Form (at RT) Key Role in Coordination Chemistry Common Ligands Synthesized From Key Reactivity & Notes
2-Bromopyridine Colorless liquid [1] Versatile synthetic intermediate; precursor to organometallic reagents [1]. 2,2'-Bipyridine (bpy) ligands [2] [3], Pyrithione [1] Reacts with BuLi to form 2-lithiopyridine, a versatile reagent [1]. The ortho-halogen facilitates direct metalation.
3-Bromopyridine Colorless liquid [4] Building block for functionalized pyridines; participates in cross-couplings [4]. Various 3,3'- and 3,4'-bipyridines, other asymmetrical ligands Serves as a substrate in Heck reactions and Buchwald-Hartwig amination [4]. Can be isomerized to the 4-bromo isomer [5].
4-Bromopyridine Organic solid [6] Direct precursor to symmetrical and asymmetrical bridging ligands [2]. 4,4'-Bipyridine (precursor to paraquat) [2], other 4,4'-bipyridines Highly reactive in SNAr due to conjugation of the leaving group with the nitrogen [5]. More stable than 4-chloropyridine [6].

Key Experimental Protocols

Here are detailed methodologies for important reactions involving bromopyridine isomers, which are crucial for ligand synthesis.

Synthesis of 2,2'-Bipyridine via Nickel-Catalyzed Homo-coupling

This Ullmann-type reaction is a efficient method for synthesizing the fundamental 2,2'-bipyridine ligand [2].

  • Reaction Scheme: 2-Bromopyridine → 2,2'-Bipyridine
  • Catalyst System: Palladium(II) salt (e.g., Pd(OAc)₂) with copper powder [2].
  • Solvent: A polar aprotic solvent like DMSO is typically used [2].
  • Temperature & Duration: Reactions are often conducted at elevated temperatures (e.g., 120 °C) for several hours [2].
  • Work-up: After completion, the reaction mixture is cooled, and the product is isolated by extraction with an organic solvent (e.g., methylene chloride), washed with water, dried over anhydrous Na₂SO₄, and purified by flash column chromatography [7].
  • Note: This method has been reported to achieve high yields (up to 100% with specific Pd catalysts like Pd(dppf)Cl₂) and is valuable for its tolerance of various functional groups [2].
4-Selective Functionalization of 3-Bromopyridine via Isomerization/SNAr

This tandem reaction leverages the differential reactivity of isomers to achieve substitution at the 4-position, which is typically challenging to do directly from 3-bromopyridine [5].

  • Reaction Concept: A base-catalyzed isomerization converts 3-bromopyridine to 4-bromopyridine via a 3,4-pyridyne intermediate. The 4-bromo isomer is then rapidly intercepted by a nucleophile in a favorable SNAr reaction [5].
  • Reagents:
    • Substrate: 3-Bromopyridine.
    • Base: KOH.
    • Additive: 18-crown-6 (to solubilize KOH), KBr (additive to improve yield and selectivity) [5].
    • Nucleophile: An alcohol (for etherification), although the principle applies to other nucleophiles like amines [5].
  • Solvent: N,N-Dimethylacetamide (DMA) [5].
  • Procedure:
    • Combine 3-bromopyridine, the nucleophile (alcohol), KOH, 18-crown-6, and KBr in DMA.
    • Heat the reaction mixture (e.g., to 100 °C) with stirring under an inert atmosphere.
    • Monitor the reaction by TLC or LC-MS. The reaction profile shows a low, steady-state concentration of 4-bromopyridine.
    • Upon completion, work up the reaction by quenching with water and extracting with ethyl acetate. The crude product is then purified by chromatography [5].
  • Key Insight: The high 4-selectivity is driven by the faster SNAr reaction of 4-bromopyridine compared to the 3-isomer, not by the regioselectivity of nucleophilic addition to the pyridyne intermediate [5].

Synthetic Pathways and Reactivity

The following diagram illustrates the key synthetic routes and reactivity differences between the bromopyridine isomers, highlighting their roles in coordination chemistry.

BromopyridineChemistry TwoBromo 2-Bromopyridine TwoLithio 2-Lithiopyridine TwoBromo->TwoLithio n-BuLi Metalation Bipyridine 2,2'-Bipyridine (bpy) TwoBromo->Bipyridine Homo-coupling (Ni/Pd Catalyst) ThreeBromo 3-Bromopyridine Pyridyne 3,4-Pyridyne Intermediate ThreeBromo->Pyridyne Strong Base (KOH/18-crown-6) FourBromo 4-Bromopyridine FourSubstituted 4-Substituted Pyridines (e.g., ethers, amines) FourBromo->FourSubstituted Direct S_NAr MetalComplexes Metal Complexes (e.g., with Ru, Pd, Ir) TwoLithio->MetalComplexes Further Elaboration Bipyridine->MetalComplexes FourSubstituted->MetalComplexes Pyridyne->FourBromo Br⁻ Addition (Isomerization) Pyridyne->FourSubstituted Nucleophile (S_NAr-Driven)

Application Notes for Practitioners

When designing synthetic routes in coordination chemistry, the choice of bromopyridine isomer is critical:

  • For Terpyridine and Bipyridine Systems: The synthesis of side-pyridine-modified terpyridines (tpy) often relies on 2-bromopyridine as a key starting material. The Kröhnke method, which uses 2-acetylpyridine (itself accessible from 2-bromopyridine), is a classic and reliable route to construct these important ligand scaffolds [3].
  • Exploiting Differential Reactivity: The base-catalyzed isomerization of 3-bromopyridine to access 4-substituted products is a powerful strategy. It allows you to use the more readily available and stable 3-bromopyridine [5] as a surrogate for the less stable 4-bromopyridine [6] or hard-to-access 4-halopyridines, streamlining the synthesis of 4-functionalized ligands.
  • Stability and Handling: Note that 4-bromopyridine is hygroscopic and requires storage under an inert atmosphere at low temperatures [6]. 3-Bromopyridine is both light and air-sensitive and should be stored in amber glass under inert gas [6].

References

validating 2-Amino-6-bromopyridine purity HPLC and LC-MS methods

Author: Smolecule Technical Support Team. Date: February 2026

HPLC and LC-MS Analysis of Bromopyridine Compounds

The table below summarizes key methodological details for analyzing related compounds, from which you can extrapolate for 2-amino-6-bromopyridine.

Compound Analyzed Technique Key Chromatographic Conditions Detection / MS Details Purpose / Application

| Marfey's derivatized Amino Acids [1] | RP-LC-MS/MS | Column: C8 (e.g., Nucleodur). Mobile Phase: pH 6.5; Ammonium acetate & ACN gradient. Gradient: 5-55% B in 21 min. | Mode: ESI-Negative. Adducts: [M-H]⁻. Specificity: MRM transitions. | Chiral separation and quantification of amino acid stereoisomers. | | Anilinopyridine SIRT1 Activators [2] | LC-MS (implied) | (Used to characterize synthetic intermediates; specific conditions not detailed). | (Information not specified in search results) | Characterization of synthetic intermediates in drug discovery. | | 2-AP/Aniline labeled Glycans [3] | HILIC-MS | Column: Zwitterionic (ZIC-HILIC) or Amide. Mobile Phase: ACN-rich to aqueous gradient. Mechanism: Hydrophilic & electrostatic interactions. | Mode: ESI-Positive common. Adducts: Protonated, [M+Na]⁺, [M+NH₄]⁺. Labeling: 2-Aminopyridine, Aniline. | Isomeric separation of glycans; relevant for amino-group bearing analytes. |

Methodological Insights and Experimental Protocols

Based on the search results, here are detailed protocols and considerations for developing your own methods.

  • HPLC Method Development Notes:

    • Reverse-Phase (RP) Separation: For a basic compound like this compound, a neutral pH mobile phase (e.g., 10 mM ammonium acetate, pH 6.5) can provide superior resolution compared to acidic conditions, as it was critical for separating 19 Marfey's derivatized amino acid pairs [1].
    • HILIC as an Alternative: If the compound is very hydrophilic, Hydrophilic Interaction Liquid Chromatography (HILIC) is a strong option. Separation is achieved with a stationary phase like an amide or zwitterionic (ZIC) column and a gradient from high to low organic solvent (e.g., ACN to aqueous buffer) [3].
  • LC-MS/MS Detection Considerations:

    • Ionization and Adducts: The choice of mobile phase pH influences the primary ions observed [3] [1]. A neutral pH mobile phase often works well with negative mode ESI, while acidic conditions and certain derivatizations favor positive mode. Be aware of sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, especially if solvents or reagents contain these ions [3].
    • Specificity and Sensitivity: Using Multiple Reaction Monitoring (MRM) in MS/MS is highly recommended for quantitative analysis. It offers high specificity and sensitivity by tracking specific precursor ion > product ion transitions, which is crucial for validating purity in complex matrices [1].

Workflow for Purity Method Development

The following diagram outlines a logical workflow for developing and validating a purity method based on the general principles identified.

Start Start: Method Development for This compound A1 Analyze Compound Properties Start->A1 A2 - Polarity, pKa, solubility - Log P/PKA data A1->A2 A3 Select Initial Chromatographic Mode A2->A3 B1 HPLC-UV/DAD Screening A3->B1 B2 - Column (C18, HILIC) - Mobile phase pH/buffer - Gradient optimization B1->B2 B3 Assess peak shape, retention, resolution B2->B3 C1 LC-MS/MS Method Setup B3->C1 C2 - Ionization mode (ESI+/−) - MRM transition optimization - Parameter tuning C1->C2 C3 Finalize Method for Validation C2->C3

Critical Gaps and Next Steps

The available information has a significant limitation: none of the sources provide a fully validated, step-by-step HPLC or LC-MS protocol specifically for this compound. The data above is inferred from analyses of structurally similar compounds.

To establish a validated method, you will need to:

  • Experimentally Determine Key Parameters: The physicochemical properties of your specific compound (e.g., log P, pKa) will be the most critical factors in selecting the optimal chromatographic mode and conditions.
  • Perform Method Validation: Once a candidate method is developed, a full validation following ICH guidelines—assessing specificity, linearity, accuracy, precision, and robustness—is essential.
  • Consult Specialized Literature: A deeper search in specialized journals focused on analytical chemistry or pharmaceutical analysis may yield more direct information.

References

2-Amino-6-bromopyridine performance in pharmaceutical intermediates

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties of 2-Amino-6-bromopyridine

The table below summarizes the fundamental chemical and physical properties of this compound, which are consistent across suppliers and research literature [1] [2] [3].

Property Specification
CAS Number 19798-81-3 [1] [2] [3]
Molecular Formula C₅H₅BrN₂ [1] [2] [3]
Molecular Weight 173.01 g/mol [1] [2] [3]
Purity ≥ 98% to >98.0% (HPLC/T) [1] [4]
Melting Point 87 °C to 91 °C [1] [4]
Appearance Off-white to yellowish or light brown solid [1] [3]
Storage 0-8°C (recommended in a cool, dark place) [1] [4]

Applications in Pharmaceutical Synthesis

This compound is a versatile building block in medicinal chemistry. Its performance is demonstrated through its role in synthesizing various bioactive molecules, as outlined in the table below.

Application / Drug Class Reported Biological Activity / Role Key Experimental Data / Outcome
Tubulin Assembly Inhibitors [5] Anticancer agent; inhibits microtubule polymerization. Compound 4 (a pyrrole derivative synthesized using this intermediate) showed IC₅₀ of 9.6 nM against MCF-7 breast cancer cells and inhibited tubulin polymerization with IC₅₀ of 0.19 μM [5].
PqsR Ligand [3] Potential anti-infective for Pseudomonas aeruginosa infections. Binds to PqsR with a Kd of 6.8 μM in an SPR assay, showing weak antagonistic activity [3].
Kinase Inhibitors [3] Synthetic intermediate for JAK2 and MSK1 inhibitors. Used as a key building block in the synthesis pathway [3].
Anti-HIV Agents [2] [6] Intermediate for drugs with inhibitory effect on HIV. Cited as being used in the synthesis of anti-HIV agents [2] [6].
General Heterocyclic Synthesis [7] Building block for complex structures like 7-azaindoles and imidazopyridines. Used in one-pot synthesis of 7-azaindoles [2] and in a high-yield (72%) synthesis of 5-bromoimidazo[1,2-a]pyridine-2-carbaldehyde [7].

Experimental Protocol Example

To illustrate its practical use, here is a summarized microwave-assisted synthetic protocol from the research for creating potent tubulin inhibitors [5]:

  • Reaction Type: Copper(I)-catalyzed Ullmann-type coupling.
  • Role of this compound: Serves as the amine-containing coupling partner.
  • Reagents & Conditions:
    • Reactants: Pyrrole intermediate, 2-bromopyridine (or other halogenated heterocycles).
    • Catalyst System: Copper(I) catalyst with 1,10-phenanthroline as a ligand.
    • Base: Cesium carbonate.
    • Solvent: Anhydrous 1,4-dioxane.
    • Conditions: Microwave irradiation (150 W, 180°C) for 40 minutes.
  • Reported Outcome: This method significantly improved average yields to 60% and dramatically reduced reaction times compared to conventional heating protocols [5].

Synthesis and Performance Workflow

The following diagram illustrates the common synthetic pathways and high-performance applications of this compound, highlighting its key advantages.

G Start This compound (Building Block) SynthPath1 Microwave-Assisted Ullmann Coupling Start->SynthPath1 SynthPath2 Cyclization Reactions Start->SynthPath2 App1 Tubulin/Polymerization Inhibitors SynthPath1->App1 App2 Kinase Inhibitors (JAK2, MSK1) SynthPath1->App2 Perf2 High Yield Up to 89% SynthPath1->Perf2 Perf3 Rapid Synthesis 40 min under MW SynthPath1->Perf3 App3 PqsR Ligands (Anti-infective) SynthPath2->App3 App4 Anti-HIV Agents SynthPath2->App4 Perf1 High Potency IC₅₀: 9.6 nM (MCF-7) App1->Perf1 Perf4 Target Specificity Kd: 6.8 μM (PqsR) App3->Perf4

Synthesis Pathways and Key Performance Advantages

Performance Summary and Comparison

The search results affirm that this compound is a high-value intermediate. Its key performance strengths lie in:

  • Versatility: Serves as a core structure for synthesizing diverse therapeutic agents [3] [5].
  • Efficiency: Enables high-yielding, rapid synthesis routes, particularly under modern conditions like microwave irradiation [5] [7].
  • Potency: The final drug candidates derived from it demonstrate high biological activity at nanomolar concentrations [5].

References

comparative cost-effectiveness of 2-Amino-6-bromopyridine synthesis routes

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Route Comparison

The table below summarizes two distinct methods for obtaining 2-Amino-6-bromopyridine, based on the information available.

Method Description Key Reaction Conditions Reported Yield Pros & Cons

| Direct Amination of 2,6-Dibromopyridine [1] | A substitution reaction where an amino group (-NH₂) replaces one bromine atom in 2,6-dibromopyridine. | - Reactant: 2,6-Dibromopyridine

  • Reagent: Concentrated ammonia (NH₃)
  • High-pressure steel autoclave
  • 190°C for 6 hours | ~89% [1] | Pros: High yield. Cons: Requires specialized high-pressure equipment; potential safety concerns; requires purification to remove 2,6-diaminopyridine by-product. | | Diazotization-Bromination of 2-Aminopyridine [2] | A two-step process converting 2-aminopyridine to a diazonium salt, which is then replaced by a bromine atom. | - Reactant: 2-Aminopyridine
  • Reagents: 48% HBr, Bromine (Br₂), Sodium Nitrite (NaNO₂)
  • Temperature: ≤0°C during reaction
  • Requires a fume hood | 86-92% (for 2-bromopyridine) [2] | Pros: Well-established, reliable procedure. Cons: Handles hazardous reagents (bromine, nitrogen oxides); requires strict temperature control; more complex workup. |

Cost-Effectiveness Considerations

A true cost-effectiveness analysis weighs the yield and purity of a product against all associated costs. The available data is incomplete for a full comparison:

  • Direct Purchase Price: this compound is commercially available, with prices around $45.9 for 5g (98% purity) [1]. This serves as a key benchmark; the cost of in-house synthesis must be lower to be economically viable.
  • Synthesis Route Economics: The search results lack specific data on the cost of raw materials (2,6-dibromopyridine vs. 2-aminopyridine), waste disposal, and energy consumption for the different methods. The high-pressure equipment needed for the amination route represents a significant capital cost, while the hazardous reagents in the diazotization route increase handling and safety costs.

Experimental Protocols

Here are the detailed methodologies for the key synthesis routes cited.

Protocol 1: Synthesis from 2,6-Dibromopyridine [1]

  • Reaction: Suspend 10.00 g (42.2 mmol) of 2,6-dibromopyridine in 50 mL of concentrated ammonia in a pressure-resistant glass liner placed inside a steel autoclave.
  • Heating: Seal the autoclave and heat to 190°C for 6 hours (internal pressure reaches ~25 bar).
  • Work-up: After cooling and depressurization, add 100 mL of ethyl acetate to the mixture for phase separation.
  • Extraction: Extract the aqueous phase twice more with ethyl acetate (100 mL each time).
  • Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purification: Dissolve the residue in 250 mL of a cyclohexane/ethyl acetate mixture (1:1 v/v) to precipitate the by-product, 2,6-diaminopyridine. Filter the solution and pass it through a short silica gel column, washing with another 250 mL of the solvent mixture.
  • Isolation: Remove the solvent under reduced pressure. Purify the final product further by sublimation at 90°C and 10⁻¹ mbar to obtain a white solid.

Protocol 2: Classic Diazotization for 2-Bromopyridine (Illustrative) [2] This protocol is for 2-bromopyridine and is provided to illustrate the diazotization-bromination technique.

  • Dissolution: Add 150 g (1.59 mol) of 2-aminopyridine to 790 mL (7 mol) of 48% hydrobromic acid in a 5L flask cooled in an ice-salt bath (10-20°C).
  • Bromination: With the temperature at 0°C or lower, add 240 mL (4.7 mol) of bromine dropwise. The mixture will thicken.
  • Diazotization: Add a solution of 275 g (4 mol) of sodium nitrite in 400 mL of water dropwise over 2 hours, maintaining the temperature at 0°C or lower.
  • Basification: After stirring for an additional 30 minutes, carefully add a solution of 600 g (15 mol) of sodium hydroxide in 600 mL of water, ensuring the temperature does not rise above 20-25°C.
  • Extraction: Extract the reaction mixture with four 250-mL portions of ether.
  • Drying & Distillation: Dry the combined ether extracts over 100 g of solid potassium hydroxide for 1 hour. Distill the product through a Vigreux column, collecting 2-bromopyridine at 74–75°C under 13 mm Hg pressure.

Decision Workflow for Researchers

The following diagram outlines the key considerations for choosing between synthesis and purchase:

G Start Obtain this compound Decision1 Is high-pressure autoclave equipment available? Start->Decision1 Decision2 Are hazardous reagents (bromine, HBr) feasible to handle? Decision1->Decision2 No OptionA Synthesis Route A: Amination of 2,6-Dibromopyridine Decision1->OptionA Yes OptionB Synthesis Route B: Diazotization-Bromination of 2-Aminopyridine Decision2->OptionB Yes OptionC Purchase Commercially Decision2->OptionC No Note Key Factors: - Required Quantity - Purity Specifications - Available Budget - In-house Expertise Note->Start

How to Proceed with Your Analysis

For a comprehensive guide, I suggest you:

  • Contact Suppliers: Reach out to chemical manufacturers like Sigma-Aldrich, TCI, and others listed in [1] to get up-to-date bulk pricing for both the final product and key starting materials.
  • Consult Broader Literature: Search specialized chemistry databases (e.g., Reaxys, SciFinder) for more synthesis routes, detailed process economics, and Life Cycle Assessment (LCA) data.
  • Bench-Scale Testing: If feasible, conduct small-scale trials of the preferred synthesis route in your lab to gather real-world data on yield, time, and resource consumption.

References

×

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

171.96361 Da

Monoisotopic Mass

171.96361 Da

Heavy Atom Count

8

UNII

XH2AZ5E9WD

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (13.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.73%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.73%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19798-81-3

Wikipedia

2-Amino-6-bromopyridine

Dates

Last modified: 08-15-2023
Gao et al. Rapid heteroatom-transfer to arylmetals utilizing multifunctional reagent scaffolds. Nature Chemistry, doi: 10.1038/nchem.2672, published online 28 November 2016

Explore Compound Types